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An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)pyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic organic compound with a molecular structure that incorporates a pyridine ring, a carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic organic compound with a molecular structure that incorporates a pyridine ring, a carboxamide group, and a benzyl ether moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and drug discovery. The pyridine core is a common scaffold in many pharmaceuticals, offering a basic nitrogen atom for potential salt formation and hydrogen bonding interactions. The carboxamide group is a key feature in numerous drug molecules, contributing to their binding affinity and pharmacokinetic properties through hydrogen bond donor and acceptor capabilities. The benzyloxy group adds lipophilicity, which can influence the compound's solubility, membrane permeability, and metabolic stability. A comprehensive understanding of its physicochemical properties is therefore crucial for its potential development as a therapeutic agent.

This guide provides a detailed overview of the key physicochemical properties of 2-(Benzyloxy)pyridine-4-carboxamide, offering both theoretical insights and practical experimental protocols for their determination.

Chemical Structure and Identifiers

PropertyValue
IUPAC Name 2-(Benzyloxy)pyridine-4-carboxamide
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Canonical SMILES C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)N
InChI Key InChIKey=VFQXVTODMYMSMJ-UHFFFAOYSA-N[1]
CAS Number 1453-82-3 (for the parent pyridine-4-carboxamide)[1][2]

Melting Point

The melting point of a solid crystalline compound is a critical physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] For aromatic amides, the melting point is influenced by the strength of intermolecular forces, including hydrogen bonding from the amide group and van der Waals interactions from the aromatic rings.[4][5][6]

Estimated Melting Point:

Based on the melting points of structurally related compounds, the melting point of 2-(Benzyloxy)pyridine-4-carboxamide is anticipated to be in the range of 150-180 °C . This estimation considers the presence of the rigid pyridine and benzene rings and the hydrogen bonding capacity of the amide group.[7]

Experimental Protocol: Capillary Melting Point Determination[3][8][9][10][11]

This method relies on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Ensure the 2-(Benzyloxy)pyridine-4-carboxamide sample is thoroughly dried and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate determination, heat the block to a temperature approximately 20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Packed Sample (2-3 mm): A tightly packed, small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.

Capillary Melting Point Determination Workflow.

Solubility

The solubility of a compound is a fundamental property that dictates its behavior in various biological and chemical systems. It is a critical parameter in drug development, influencing absorption, distribution, and formulation.[8][9][10][11][12][13][14] The solubility of 2-(Benzyloxy)pyridine-4-carboxamide is expected to be influenced by its aromatic character, the polar amide group, and the benzyloxy moiety.

Predicted Solubility Profile:

SolventPredicted SolubilityRationale
Water LowThe presence of two aromatic rings and the overall molecular size will likely limit aqueous solubility, despite the hydrogen bonding potential of the amide and pyridine nitrogen.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar parts of the molecule.
Methanol/Ethanol Sparingly Soluble to SolublePolar protic solvents that can engage in hydrogen bonding with the solute. Solubility will depend on the balance between polar and nonpolar interactions.
Dichloromethane (DCM) SolubleA nonpolar aprotic solvent that should effectively solvate the aromatic and benzyloxy portions of the molecule.
Hexanes InsolubleA nonpolar solvent that will not effectively solvate the polar amide and pyridine functionalities.
Experimental Protocol: Isothermal Shake-Flask Method[20]

This is the gold standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(Benzyloxy)pyridine-4-carboxamide to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Trustworthiness of the Protocol:

  • Use of Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Extended Equilibration Time: Allows for the dissolution process to reach a steady state.

  • Careful Sampling: Prevents contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule describe its acidity or basicity and are critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.[15][16][17][18] For 2-(Benzyloxy)pyridine-4-carboxamide, the pyridine nitrogen is expected to be the primary basic center.

Estimated pKa:

The pKa of the conjugate acid of pyridine is approximately 5.25.[19] The presence of the electron-donating benzyloxy group at the 2-position is expected to slightly increase the basicity (and thus the pKa) of the pyridine nitrogen compared to pyridine itself. Conversely, the electron-withdrawing carboxamide group at the 4-position will decrease the basicity. The net effect is likely a pKa value in the range of 3.5 - 5.0 . The amide N-H is very weakly acidic, with a pKa typically well above 14, and is not relevant under physiological conditions.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of 2-(Benzyloxy)pyridine-4-carboxamide in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Causality Behind Experimental Choices:

  • Co-solvent: Used to ensure the compound remains dissolved throughout the titration, which is essential for accurate pH measurements.

  • Calibrated pH Electrode: Ensures the accuracy of the measured pH values, which directly determine the pKa.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

Potentiometric pKa Determination Workflow.

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and confirmation of 2-(Benzyloxy)pyridine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH6 (proton ortho to pyridine N)
~7.8-8.0m2HH3, H5 (pyridine protons)
~7.3-7.5m5HPhenyl protons of benzyloxy group
~5.4s2H-CH₂- (benzylic protons)
~5.5-7.0 (broad)br s2H-CONH₂ (amide protons)

Note: The amide protons may exchange with deuterium in solvents like D₂O or CD₃OD, leading to the disappearance of their signal.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C=O (amide carbonyl)
~163C2 (pyridine carbon attached to oxygen)
~150C6 (pyridine carbon ortho to N)
~145C4 (pyridine carbon attached to amide)
~136C1' (ipso-carbon of phenyl ring)
~128-129C2', C3', C4' (phenyl carbons)
~115-120C3, C5 (pyridine carbons)
~70-CH₂- (benzylic carbon)
Experimental Protocol: ¹H NMR Spectrum Acquisition[27][32]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-(Benzyloxy)pyridine-4-carboxamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Acquisition: A standard proton pulse program is used. Key parameters to set include the number of scans (typically 8-16 for a concentrated sample), the relaxation delay, and the spectral width.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane, TMS).

  • Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions (KBr pellet):

Wavenumber (cm⁻¹)Vibration
3350-3180 (two bands)N-H stretch (amide)
3100-3000C-H stretch (aromatic)
~1670C=O stretch (amide I band)
~1600, 1480C=C and C=N stretch (aromatic rings)
~1250C-O stretch (aryl ether)
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Methodology:

  • Sample Preparation: Mix a small amount (1-2 mg) of 2-(Benzyloxy)pyridine-4-carboxamide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Grinding: Grind the mixture to a very fine powder to ensure uniform dispersion.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)[42][43]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

m/zIon
229.09[M+H]⁺ (protonated molecule)
251.07[M+Na]⁺ (sodium adduct)
91.05[C₇H₇]⁺ (tropylium ion, from cleavage of the benzylic ether)
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of 2-(Benzyloxy)pyridine-4-carboxamide in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(Benzyloxy)pyridine-4-carboxamide. While some of the data presented are estimations based on analogous structures, the detailed experimental protocols provide a solid framework for their empirical determination. A thorough characterization of these properties is a prerequisite for any further investigation into the potential of this compound as a lead for drug discovery. The interplay of its pyridine, carboxamide, and benzyloxy functionalities makes it an interesting scaffold for further chemical exploration and biological evaluation.

References

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  • ResearchGate. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Retrieved from [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

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  • PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Furukawa, N., et al. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS*.
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  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Pyridinecarboxamide. Retrieved from [Link]

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Sources

Exploratory

The Pyridine-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

The pyridine-4-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine-4-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its involvement in π-π stacking interactions, make it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the pyridine-4-carboxamide scaffold in drug discovery, covering its synthesis, diverse therapeutic applications, mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

The Versatility of the Pyridine-4-Carboxamide Core

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals, and the strategic placement of a carboxamide group at the 4-position endows the scaffold with a unique combination of properties.[1] This arrangement allows for diverse chemical modifications at both the pyridine ring and the amide functionality, enabling the fine-tuning of physicochemical and pharmacological properties. Consequently, derivatives of pyridine-4-carboxamide have demonstrated a broad spectrum of biological activities, ranging from anti-infective to anti-cancer and anti-inflammatory effects.[2]

Synthetic Strategies for Pyridine-4-Carboxamide Analogs

The synthesis of pyridine-4-carboxamide derivatives is typically achieved through the coupling of a pyridine-4-carboxylic acid or its activated form with a primary or secondary amine. Several synthetic routes have been developed to access a wide array of analogs.

General Synthesis of N-Substituted Pyridine-4-Carboxamides

A common and straightforward method involves the activation of isonicotinic acid followed by amidation.

Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyridine-4-Carboxamides

  • Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation: To the activated isonicotinic acid solution, add the desired primary or secondary amine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridine-4-carboxamide.

This versatile protocol allows for the synthesis of a diverse library of pyridine-4-carboxamide derivatives for structure-activity relationship (SAR) studies.[3]

Multi-component Reactions for Pyridine Synthesis

One-pot, multi-component reactions offer an efficient approach to constructing highly substituted pyridine rings, which can then be further functionalized to pyridine-4-carboxamides.

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a thiol (1.1 equivalents), and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of nanocrystalline magnesium oxide.

  • Reaction Conditions: Reflux the reaction mixture and monitor its progress by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by centrifugation. Wash the catalyst with ethyl acetate. Concentrate the combined organic fractions under reduced pressure and purify the crude product by column chromatography to yield the highly substituted pyridine derivative.[4]

The resulting substituted pyridine can then be converted to the corresponding pyridine-4-carboxamide through standard functional group transformations.

G cluster_synthesis General Synthesis of N-Substituted Pyridine-4-Carboxamides Isonicotinic_Acid Isonicotinic Acid Activated_Ester Activated Ester Isonicotinic_Acid->Activated_Ester EDC, DMAP Final_Product N-Substituted Pyridine-4-Carboxamide Activated_Ester->Final_Product Amine Primary/Secondary Amine Amine->Final_Product Amidation

Caption: General synthetic workflow for N-substituted pyridine-4-carboxamides.

Therapeutic Applications of Pyridine-4-Carboxamide Scaffolds

The versatility of the pyridine-4-carboxamide scaffold has led to its exploration in a wide range of therapeutic areas.

Anti-tubercular Activity

Isoniazid (isonicotinylhydrazide), a derivative of pyridine-4-carboxylic acid, has been a cornerstone of tuberculosis treatment for decades.[2] More recent research has focused on developing novel pyridine-4-carboxamide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.

Compound IDTarget/MechanismActivity (MIC)Reference
MMV687254Prodrug activated by AmiC amidase1.56–3.125 µM against drug-resistant strains[5]
Compound 10c Methionine metabolism5.06 µM against Mtb H37Rv[6]
Anticancer Activity

Pyridine-4-carboxamide derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

3.2.1. SHP2 Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation and a key node in cancer signaling pathways.[7] Several pyridine-4-carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.

Compound IDTargetActivity (IC50)Reference
Compound C6 SHP20.13 nM[7]
TK-147 Allosteric SHP2Potent inhibitor[8]

3.2.2. JAK Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative disorders and inflammatory diseases.[9] Pyridine-4-carboxamide-based scaffolds have been developed as selective JAK inhibitors.

Compound IDTargetActivity (IC50)Reference
Compound 65 JAK2Potent inhibitor[9]
Compound 31g JAK1Potent inhibitor[1][10]
Anti-inflammatory Activity

The anti-inflammatory potential of pyridine-4-carboxamide derivatives has been investigated, with some compounds showing inhibition of key inflammatory mediators.

Compound IDTarget/AssayActivityReference
Compound 5g Protein denaturation inhibitionIC50 = 46.29 µg/mL[11]
Compound 5j Protein denaturation inhibitionIC50 = 100.60 µg/mL[11]
Isonicotinate 5 ROS InhibitionIC50 = 1.42 µg/mL[12]
Antiviral Activity

Derivatives of pyridine-4-carboxamide have also been explored for their antiviral properties, particularly against herpes simplex virus (HSV).

Compound IDTargetActivity (EC50)Reference
Compound 7 CMV0.21 µM (luciferase assay)[13]
Compound 8 CMV0.28 µM (luciferase assay)[13]
Compound 2d HSV-16.8 µM[14]
Compound 3f HSV-12.2 µM[14]

Mechanism of Action and Signaling Pathways

The diverse biological activities of pyridine-4-carboxamide derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

SHP2-Mediated RAS-MAPK Signaling

Allosteric inhibitors of SHP2 containing the pyridine-4-carboxamide scaffold bind to a pocket away from the active site, stabilizing the auto-inhibited conformation of the enzyme.[15] This prevents the dephosphorylation of its substrates, thereby blocking the activation of the downstream RAS-MAPK pathway, which is crucial for cell proliferation and survival.

G cluster_pathway SHP2-Mediated RAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_inhibitor Pyridine-4-carboxamide SHP2 Inhibitor SHP2_inhibitor->SHP2 inhibits SHP2->RAS activates

Caption: Simplified SHP2-mediated RAS-MAPK signaling pathway and the point of inhibition by pyridine-4-carboxamide derivatives.

JAK-STAT Signaling Pathway

Pyridine-4-carboxamide-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of JAKs. This prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of genes involved in inflammation and cell proliferation.[16]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription JAK_inhibitor Pyridine-4-carboxamide JAK Inhibitor JAK_inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by pyridine-4-carboxamide-based drugs.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of pyridine-4-carboxamide derivatives. Key modifications often involve:

  • Substituents on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can significantly impact the electronic properties of the scaffold and its interaction with the target protein.

  • Amide Substituents: The nature of the substituent on the amide nitrogen is critical for determining the compound's biological activity and pharmacokinetic properties. Aromatic, aliphatic, and heterocyclic groups have all been explored to probe the binding pocket of various targets.

  • Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity.

For example, in the development of SHP2 inhibitors, it was found that specific substitutions on the phenyl ring attached to the carboxamide were crucial for high potency.[7] Similarly, for JAK inhibitors, the choice of the amine substituent on the pyridine ring was key to achieving selectivity for different JAK isoforms.[1][10]

Key Experimental Workflows

The evaluation of pyridine-4-carboxamide derivatives involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.

Experimental Protocol: SHP2 Cellular Thermal Shift Assay

  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., SHP2) and treat them with the pyridine-4-carboxamide inhibitor or vehicle control.

  • Heat Treatment: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[15][17]

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture Cell Culture & Treatment (Inhibitor vs. Vehicle) Heat_Treatment Heat Treatment (Temperature Gradient) Cell_Culture->Heat_Treatment Lysis_Centrifugation Cell Lysis & Centrifugation Heat_Treatment->Lysis_Centrifugation Protein_Detection Soluble Protein Detection (e.g., Western Blot) Lysis_Centrifugation->Protein_Detection Data_Analysis Data Analysis (Melting Curve Shift) Protein_Detection->Data_Analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Anti-inflammatory Assay

The ability of pyridine-4-carboxamide derivatives to inhibit protein denaturation is a common in vitro method to screen for anti-inflammatory activity.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

  • Compound Addition: Add the test pyridine-4-carboxamide compounds at various concentrations to the reaction mixture.

  • Denaturation Induction: Induce protein denaturation by heating the reaction mixture.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value for each compound. Diclofenac sodium is often used as a standard reference drug.[11]

Conclusion and Future Perspectives

The pyridine-4-carboxamide scaffold has proven to be a highly valuable and versatile platform in drug discovery. Its amenability to chemical modification has enabled the development of potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of this privileged scaffold, coupled with advances in computational chemistry and high-throughput screening, is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of various diseases. The insights provided in this technical guide aim to facilitate the rational design and development of the next generation of pyridine-4-carboxamide-based therapeutics.

References

  • Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. (2020). JoVE. Available at: [Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. (2011). PubMed. Available at: [Link]

  • High-throughput screening protocol created to discover SHP2 inhibitors. (2021). Drug Target Review. Available at: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Available at: [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2020). Journal of Biological Chemistry. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH. Available at: [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Future Medicinal Chemistry. Available at: [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). MDPI. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Available at: [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2025). ResearchGate. Available at: [Link]

  • Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. (2023). ACS Bio & Med Chem Au. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. Available at: [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (2007). ResearchGate. Available at: [Link]

  • inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. Available at: [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). NIH. Available at: [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Available at: [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). ResearchGate. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). PMC. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. (n.d.). Usiena air. Available at: [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI. Available at: [Link]

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Foundational

Solubility Profile of 2-(Benzyloxy)pyridine-4-carboxamide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It governs key processes such as synthesis, purification, crystallization, and formulation development. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2-(Benzyloxy)pyridine-4-carboxamide, a novel chemical entity for which specific experimental solubility data is not yet publicly available. In the absence of empirical data, this guide emphasizes a predictive and methodological approach, empowering researchers to proactively assess and manage the solubility characteristics of this compound. We will delve into the theoretical underpinnings of solubility, explore powerful predictive models, and provide detailed, field-proven experimental protocols. This guide is structured to be a self-validating system, integrating theoretical insights with practical, actionable methodologies to support the advancement of 2-(Benzyloxy)pyridine-4-carboxamide in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The successful development of a new chemical entity (NCE) into a safe and effective medicine is a multifaceted endeavor, with the physicochemical properties of the molecule playing a pivotal role. Among these, solubility stands out as a cornerstone parameter that dictates the feasibility and efficiency of numerous stages in the pharmaceutical development lifecycle.[1][2] For a compound like 2-(Benzyloxy)pyridine-4-carboxamide, a thorough understanding of its solubility in a diverse range of organic solvents is not merely an academic exercise but a fundamental prerequisite for its progression.

A well-characterized solubility profile informs critical decisions in:

  • Process Chemistry: The selection of appropriate solvents is paramount for optimizing reaction kinetics, facilitating product isolation, and ensuring high purity and yield during synthesis.

  • Crystallization and Purification: Recrystallization, a common technique for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent or solvent system at varying temperatures.[3]

  • Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions to parenteral formulations. For poorly soluble compounds, understanding their behavior in organic solvents is crucial for developing enabling formulations such as amorphous solid dispersions.[3]

  • Analytical Method Development: The choice of solvents is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and impurity profiling.

Given the novelty of 2-(Benzyloxy)pyridine-4-carboxamide, this guide adopts a forward-looking perspective. It is designed to equip researchers with the necessary tools to anticipate solubility challenges and opportunities, thereby de-risking the development process and accelerating the path to clinical evaluation.

Theoretical Framework: The Interplay of Forces Governing Solubility

At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process, leading to dissolution. This energy change is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

For a crystalline solid to dissolve, energy is required to overcome the crystal lattice energy (the forces holding the molecules together in the solid state). This energy input is then compensated by the energy released upon the formation of new interactions between the solute and solvent molecules. The overall enthalpy of solution (ΔH_sol) can be conceptualized as:

ΔH_sol = ΔH_lattice + ΔH_solvation

The entropic contribution (TΔS) generally favors dissolution as the system moves from an ordered crystalline state to a more disordered solution.

The adage "like dissolves like" provides a useful, albeit simplistic, heuristic for predicting solubility. This principle is rooted in the nature of intermolecular forces. A more nuanced understanding requires consideration of the specific interactions at play:

  • Van der Waals Forces: These are weak, non-specific interactions that include London dispersion forces and dipole-dipole interactions.

  • Hydrogen Bonding: This is a stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen) and another nearby electronegative atom. The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen and the pyridine nitrogen) in 2-(Benzyloxy)pyridine-4-carboxamide suggests that hydrogen bonding will play a significant role in its solubility.

  • Polarity: The overall polarity of a molecule, arising from the distribution of electron density, is a key determinant of its solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.

Predictive Modeling of Solubility

In the early stages of drug development, before substantial quantities of the API are available for extensive experimental studies, in silico predictive models are invaluable tools for anticipating solubility behavior.[4] These models leverage the molecular structure of the solute and the properties of the solvent to estimate solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the physicochemical properties of a series of compounds with their molecular descriptors.[5][6][7][8][9] These descriptors are numerical representations of the molecular structure, capturing constitutional, topological, geometric, and electronic features. For predicting the solubility of 2-(Benzyloxy)pyridine-4-carboxamide, a QSPR model could be developed using a training set of structurally related pyridine carboxamide derivatives with known solubility data.

Workflow for QSPR Model Development:

G A Data Collection: Solubility data for a set of structurally related compounds B Molecular Descriptor Calculation: Generate a large pool of descriptors for each molecule A->B C Data Splitting: Divide the dataset into training and test sets B->C D Model Building: Use statistical methods (e.g., MLR, PLS) to build the QSPR model C->D E Model Validation: Assess the predictive power of the model using the test set D->E F Prediction: Use the validated model to predict the solubility of 2-(Benzyloxy)pyridine-4-carboxamide E->F

Caption: A typical workflow for developing a QSPR model for solubility prediction.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach provides a more intuitive and practical method for predicting solubility based on the "like dissolves like" principle.[10][11][12][13][14] It decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Arising from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Arising from hydrogen bonding.

Every solvent and solute can be characterized by a set of three HSP values (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. HSP values for many common solvents are readily available, and values for new molecules like 2-(Benzyloxy)pyridine-4-carboxamide can be estimated using group contribution methods.

Table 1: Estimated Hansen Solubility Parameters for 2-(Benzyloxy)pyridine-4-carboxamide and Selected Organic Solvents

Substanceδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
2-(Benzyloxy)pyridine-4-carboxamide (Estimated) 19.510.29.8
Acetone15.510.47.0
Acetonitrile15.318.06.1
Chloroform17.83.15.7
Dichloromethane18.26.36.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Note: The HSP values for 2-(Benzyloxy)pyridine-4-carboxamide are estimations based on group contribution methods and should be experimentally verified.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and widely used computational method for predicting the thermodynamic properties of fluids and solutions, including solubility.[15][16][17][18][19] It combines quantum chemical calculations with statistical thermodynamics to provide a priori predictions without the need for experimental data.

The COSMO-RS Workflow:

G A Quantum Chemical Calculation: Perform a COSMO calculation for the solute and solvent molecules B Generation of σ-profiles: Create a histogram of the screening charge densities on the molecular surface A->B C Statistical Thermodynamics: Calculate the chemical potential of the solute in the solvent B->C D Solubility Prediction: Determine the solubility from the calculated chemical potential C->D

Caption: The computational workflow for predicting solubility using COSMO-RS.

COSMO-RS is particularly advantageous for NCEs as it can provide valuable insights into solubility in a wide range of solvents before the compound has even been synthesized.

Experimental Determination of Solubility

While predictive models provide valuable guidance, experimental determination of solubility remains the gold standard.[20] A systematic approach to experimental solubility studies is crucial for generating high-quality, reliable data.

Materials and Equipment
  • 2-(Benzyloxy)pyridine-4-carboxamide: Purified and well-characterized solid material.

  • Organic Solvents: High-purity (≥99%) solvents from a reputable supplier.

  • Analytical Balance: With a readability of at least 0.1 mg.

  • Vials: Glass vials with screw caps and PTFE-lined septa.

  • Temperature-Controlled Shaker/Incubator: To maintain a constant temperature and provide agitation.

  • Centrifuge: To separate undissolved solids.

  • Syringes and Filters: For sample withdrawal and filtration.

  • Analytical Instrumentation: HPLC with a UV detector is the preferred method for concentration analysis.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(Benzyloxy)pyridine-4-carboxamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solids is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and/or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(Benzyloxy)pyridine-4-carboxamide.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow for Equilibrium Solubility Determination:

G A Add excess solid to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Caption: A step-by-step workflow for the experimental determination of equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility measurement is a high-throughput method often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). While less accurate than equilibrium solubility, it provides a quick indication of a compound's solubility characteristics.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 2-(Benzyloxy)pyridine-4-carboxamide at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Classification
Heptane1.9< 0.1< 0.0004Practically Insoluble
Toluene2.41.50.0065Sparingly Soluble
Chloroform4.825.20.109Soluble
Ethyl Acetate6.015.80.069Soluble
Tetrahydrofuran (THF)7.645.30.197Freely Soluble
Acetone20.758.90.256Freely Soluble
Ethanol24.612.70.055Sparingly Soluble
Methanol32.78.40.036Slightly Soluble
Acetonitrile37.53.20.014Slightly Soluble
Dimethyl Sulfoxide (DMSO)46.7> 200> 0.869Very Soluble
Water80.1< 0.01< 0.00004Practically Insoluble

Note: This is hypothetical data for illustrative purposes. Actual experimental data should be used.

Interpretation of Results:

The hypothetical data suggests that 2-(Benzyloxy)pyridine-4-carboxamide exhibits a wide range of solubilities in organic solvents. Its poor solubility in non-polar solvents like heptane and good solubility in polar aprotic solvents like THF, acetone, and DMSO is consistent with the presence of polar functional groups and hydrogen bonding capabilities. The lower solubility in protic solvents like methanol and ethanol may be due to the strong self-association of these solvents, which can compete with solute-solvent interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for approaching the solubility profiling of 2-(Benzyloxy)pyridine-4-carboxamide. By integrating theoretical principles, predictive modeling, and robust experimental methodologies, researchers can gain a thorough understanding of this critical physicochemical property. The predictive models discussed, including QSPR, Hansen Solubility Parameters, and COSMO-RS, offer valuable tools for early-stage assessment, enabling informed decisions and resource allocation. The detailed experimental protocols provide a clear path for generating high-quality, reliable solubility data.

As the development of 2-(Benzyloxy)pyridine-4-carboxamide progresses, the solubility data generated will be instrumental in guiding process optimization, formulation design, and ultimately, the successful translation of this promising new chemical entity into a therapeutic agent.

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.
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  • QSPR Modeling for Solubility of Fullerene (C 60 ) in Organic Solvents. (1998).
  • HSP Basics | Practical Solubility Science. (n.d.). Steven Abbott.
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  • QSPRModel Analysis on the Solubility of Organic Compounds in Ionic Liquids. (2010). Acta Physico-Chimica Sinica.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry.
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  • COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.).
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). ADMET and DMPK.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI.
  • Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002).
  • QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. (2012).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). International Journal of Scientific Research & Technology.
  • Developability of New Chemical Entities. (2004). Controlled Release Society.
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  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023).
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. (n.d.). SciSpace.
  • Predictive modeling for solubility and bioavailability enhancement. (2024). Lubrizol.
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Exploratory

The Emerging Potential of the 2-(Benzyloxy)pyridine-4-carboxamide Scaffold as a Modulator of DNA-Dependent Protein Kinase (DNA-PK)

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: A Scaffold of Interest The 2-(benzyloxy)pyridine-4-carboxamide core is a versatile and synthetically accessible scaffold that h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Scaffold of Interest

The 2-(benzyloxy)pyridine-4-carboxamide core is a versatile and synthetically accessible scaffold that has garnered attention in medicinal chemistry. Its unique electronic and structural features, combining a flexible benzyloxy group with a rigid pyridine-4-carboxamide moiety, make it an attractive starting point for the design of novel therapeutics. While direct biological targets of the parent molecule are not extensively documented, strong evidence from closely related analogs, particularly within the pyridine carboxamide class, points towards a significant potential for the inhibition of DNA-dependent protein kinase (DNA-PK). This guide will provide a comprehensive overview of DNA-PK as a therapeutic target and delineate a detailed roadmap for the investigation of 2-(benzyloxy)pyridine-4-carboxamide derivatives as a new class of DNA-PK inhibitors.

DNA-Dependent Protein Kinase: A Critical Node in Cancer Therapy

DNA-Dependent Protein Kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation and various chemotherapeutic agents. In many cancer cells, the NHEJ pathway is hyperactive, enabling them to efficiently repair treatment-induced DNA damage and develop resistance.

The DNA-PK holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs.[3][4] Activated DNA-PKcs phosphorylates a number of downstream targets, including itself, to facilitate the processing and ligation of the DNA ends.[3]

Given its critical role in DNA repair, inhibition of DNA-PK is a promising strategy to enhance the efficacy of radiotherapy and chemotherapy.[5] By blocking the NHEJ pathway, DNA-PK inhibitors can prevent cancer cells from repairing lethal DNA damage, leading to increased cell death and tumor regression.[5]

The Rationale for Investigating 2-(Benzyloxy)pyridine-4-carboxamide as a DNA-PK Inhibitor

While direct evidence for 2-(benzyloxy)pyridine-4-carboxamide as a DNA-PK inhibitor is nascent, compelling evidence from structurally related molecules provides a strong rationale for its investigation. Notably, a series of 5-(benzyloxy)-N-substituted-pyridine-2-carboxamides have been identified as potent inhibitors of DNA-PK.[6] These compounds act as ATP-competitive inhibitors, occupying the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates.[6] The shared benzyloxy-pyridine-carboxamide pharmacophore between the active 2-carboxamide series and the proposed 4-carboxamide series suggests a high probability of shared biological activity.

Furthermore, the broader class of pyridine and pyrimidine carboxamides has been successfully explored for the development of inhibitors against various kinases, highlighting the suitability of this chemical space for targeting ATP-binding sites.[7] The 4-carboxamide isomer offers a different vector for substituent placement compared to the 2-carboxamide, potentially enabling the exploration of new interactions within the DNA-PK active site and the optimization of pharmacokinetic properties.

Proposed Mechanism of Action

It is hypothesized that 2-(benzyloxy)pyridine-4-carboxamide derivatives will act as ATP-competitive inhibitors of DNA-PKcs. The pyridine nitrogen and carboxamide moiety are predicted to form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The benzyloxy group and substitutions on the carboxamide nitrogen can be systematically varied to probe and occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway of DNA-PK in Non-Homologous End Joining (NHEJ)

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Recognition & Processing cluster_2 Ligation cluster_3 Inhibition DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates PNKP PNKP DNA_PKcs->PNKP phosphorylates XRCC4_LigIV XRCC4-Ligase IV XLF DNA_PKcs->XRCC4_LigIV recruits Artemis->DSB processes ends PNKP->DSB processes ends DNA_Repair DNA Repair XRCC4_LigIV->DNA_Repair ligates ends Inhibitor 2-(Benzyloxy)pyridine- 4-carboxamide Analog Inhibitor->DNA_PKcs inhibits ATP binding

Caption: Simplified signaling pathway of DNA-PK in NHEJ and the proposed point of inhibition.

Experimental Protocols

Synthesis of 2-(Benzyloxy)pyridine-4-carboxamide Derivatives

A general synthetic route to access 2-(benzyloxy)pyridine-4-carboxamide analogs involves a two-step process starting from commercially available 2-chloro-isonicotinic acid.

Step 1: Synthesis of 2-(Benzyloxy)isonicotinic acid

  • To a solution of benzyl alcohol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium benzoxide.

  • Add 2-chloro-isonicotinic acid to the reaction mixture.

  • Heat the reaction to a temperature between 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(benzyloxy)isonicotinic acid.

Step 2: Amide Coupling to form 2-(Benzyloxy)pyridine-4-carboxamides

  • Dissolve 2-(benzyloxy)isonicotinic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Perform an aqueous work-up by diluting with an organic solvent and washing sequentially with a weak acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)pyridine-4-carboxamide derivative.

Experimental Workflow for Synthesis and Initial Screening

Synthesis_Screening_Workflow cluster_0 Synthesis cluster_1 Screening Start 2-Chloro-isonicotinic Acid + Benzyl Alcohol Intermediate 2-(Benzyloxy)isonicotinic Acid Start->Intermediate Nucleophilic Aromatic Substitution Coupling Amide Coupling (HATU, DIPEA, Amine) Intermediate->Coupling Product 2-(Benzyloxy)pyridine-4- carboxamide Analog Coupling->Product Assay In Vitro DNA-PK Kinase Assay Product->Assay IC50 Determine IC50 Assay->IC50 Cell_Assay Cellular p-DNA-PKcs (S2056) Assay IC50->Cell_Assay Potent compounds Confirmation Confirm Target Engagement Cell_Assay->Confirmation

Caption: Workflow for the synthesis and initial screening of 2-(benzyloxy)pyridine-4-carboxamide analogs.

In Vitro DNA-PK Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the DNA-PK enzyme.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the DNA-PK enzyme, a biotinylated peptide substrate (e.g., based on p53), activating DNA, and ATP in a kinase buffer.

  • Inhibitor Addition: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations (e.g., 10-point serial dilution).

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., HTRF, LanthaScreen) or a luminescence-based assay (e.g., ADP-Glo).[3]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]

Cellular Assay for DNA-PK Target Engagement

This assay confirms that the compound inhibits DNA-PK in a cellular context by measuring the autophosphorylation of DNA-PKcs at serine 2056 (p-DNA-PKcs S2056), a key marker of its activation.[1]

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, HCT116) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent, such as ionizing radiation (IR) or etoposide.

  • Cell Lysis: After a short incubation period (e.g., 30-60 minutes) post-damage, lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for p-DNA-PKcs (S2056) and total DNA-PKcs (as a loading control).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the dose-dependent inhibition of DNA-PKcs autophosphorylation.

Quantitative Data and Structure-Activity Relationship (SAR) Exploration

While specific quantitative data for 2-(benzyloxy)pyridine-4-carboxamide derivatives as DNA-PK inhibitors is not yet publicly available, data from related pyridine carboxamide inhibitors can guide the initial SAR exploration.

Table 1: Representative DNA-PK Inhibitors and their Potencies

Compound IDScaffoldDNA-PK IC50 (nM)Reference
NU7441Chromen-4-one14[9]
AZD7648Pyrimidine-based0.6[9]
M3814 (Peposertib)Pyridine-based< 3Selleckchem
NU7026Chromen-4-one230[9]

Proposed SAR Exploration for the 2-(Benzyloxy)pyridine-4-carboxamide Scaffold:

  • Variation of the Carboxamide Substituent (R1):

    • Explore a range of small alkyl, cycloalkyl, and aromatic groups to probe the hydrophobic pocket adjacent to the ATP-binding site.

    • Introduce polar functional groups (e.g., morpholine, piperazine) to improve solubility and pharmacokinetic properties.

  • Substitution on the Benzyl Ring (R2):

    • Investigate the effect of electron-donating and electron-withdrawing groups on potency and selectivity.

    • Explore different substitution patterns (ortho, meta, para) to optimize interactions with the solvent-exposed region.

  • Modification of the Benzyloxy Linker:

    • Evaluate the impact of replacing the ether linkage with other functionalities (e.g., amine, thioether) on the compound's conformational flexibility and binding affinity.

Conclusion and Future Directions

The 2-(benzyloxy)pyridine-4-carboxamide scaffold represents a promising starting point for the development of novel DNA-PK inhibitors. Based on the strong precedent set by its 2-carboxamide isomer and the broader class of pyridine-based kinase inhibitors, there is a high probability of identifying potent and selective compounds within this chemical series. The detailed synthetic and biological testing protocols provided in this guide offer a clear path for the systematic evaluation of this scaffold. Future work should focus on a comprehensive SAR exploration to optimize potency, selectivity, and drug-like properties, with the ultimate goal of identifying a clinical candidate for the enhancement of cancer radiotherapy and chemotherapy.

References

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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
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  • The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors. (n.d.). Benchchem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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  • 1458028-73-3|2-(Benzyloxy)pyridine-4-carboxamide|BLD Pharm. (n.d.). BLD Pharm.
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  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003). PubMed.
  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. (n.d.). PubMed Central.
  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu. (2025). Mallory A. Maurer.
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Foundational

An In-depth Technical Guide to Predicting the Metabolic Stability of Benzyloxypyridine Derivatives

Foreword: The Critical Role of Metabolic Stability in Drug Discovery In the intricate ballet of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal performance indicator. It dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate ballet of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal performance indicator. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] For benzyloxypyridine derivatives, a scaffold of significant interest in medicinal chemistry, understanding and predicting metabolic stability is not merely a procedural step but a strategic imperative. Rapid metabolism can curtail a drug's efficacy by preventing it from reaching its therapeutic target at a sufficient concentration and for an adequate duration. Conversely, excessively slow metabolism can lead to accumulation and potential toxicity.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of predicting the metabolic stability of benzyloxypyridine derivatives, integrating both in vitro experimental methodologies and in silico predictive modeling.

The Metabolic Landscape of Benzyloxypyridine Derivatives: Key Pathways and Enzymatic Players

The biotransformation of benzyloxypyridine derivatives is primarily orchestrated by a suite of drug-metabolizing enzymes, predominantly located in the liver.[1] Understanding the principal metabolic pathways is the first step toward predicting a derivative's fate in the body.

Cytochrome P450 (CYP) Mediated Oxidation: The Dominant Force

The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of xenobiotics, including benzyloxypyridine derivatives.[4][5] These heme-containing proteins catalyze a variety of oxidative reactions.[4][6] For the benzyloxypyridine scaffold, the most common sites of CYP-mediated oxidation are:

  • Benzylic Carbon: The methylene bridge connecting the phenyl and pyridine rings is a prime target for hydroxylation. This initial oxidation can be a rate-limiting step leading to further metabolism or excretion.

  • Aromatic Rings: Both the pyridine and phenyl rings are susceptible to hydroxylation at various positions. The electronic properties of substituents on these rings can significantly influence the site and rate of oxidation.[7]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.

  • O-Dealkylation: Cleavage of the ether linkage results in the formation of a pyridinone and a benzyl alcohol derivative.

The specific CYP isozymes involved in the metabolism of a given benzyloxypyridine derivative can vary, with CYP3A4, CYP2D6, and CYP2C9 being among the most common contributors to drug metabolism.[5][6]

The Emerging Role of Aldehyde Oxidase (AO)

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, is gaining increasing recognition for its significant role in the metabolism of nitrogen-containing heterocyclic compounds.[8][9][10] For benzyloxypyridine derivatives, AO can catalyze the oxidation of the pyridine ring, often at a carbon atom adjacent to the nitrogen.[8] It is crucial to consider the contribution of AO, as in vitro assays that solely rely on liver microsomes may underestimate its impact on clearance.[8]

Phase II Conjugation Reactions

Following Phase I oxidation, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the metabolite. This process increases the water solubility of the compound, facilitating its excretion from the body.

In Vitro Assessment of Metabolic Stability: A Practical Guide

In vitro assays are the cornerstone for experimentally determining the metabolic stability of drug candidates.[11] They provide quantitative data on the rate of metabolism, which can be used to rank compounds, predict in vivo clearance, and guide structural modifications.[12]

Liver Microsomal Stability Assay: A High-Throughput First Pass

The liver microsomal stability assay is a widely used, high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[13][14]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[14] By incubating a test compound with liver microsomes and the necessary cofactor (NADPH), the rate of metabolism can be determined by monitoring the disappearance of the parent compound over time.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay [13][15]

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution of the benzyloxypyridine derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).[15]

    • Liver Microsomes: Thaw pooled human liver microsomes (or microsomes from other species for cross-species comparisons) on ice.[16] Dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[11]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of NADPH during the incubation.[15]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]

    • Immediately terminate the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.[14][15] The organic solvent precipitates the proteins, halting enzymatic activity.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Data Presentation: Example Liver Microsomal Stability Data

Derivativet½ (min)CLint (µL/min/mg protein)
Compound A45.215.3
Compound B12.854.1
Compound C> 60< 11.6

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Termination cluster_analyze 4. Analysis cluster_data 5. Data Interpretation prep_cpd Test Compound Stock incubate Incubate at 37°C prep_cpd->incubate prep_mic Liver Microsomes prep_mic->incubate prep_nadph NADPH Regenerating System prep_nadph->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate with Cold Acetonitrile + Internal Standard sample->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ and CLint lcms->calc G cluster_microsomes Liver Microsomes cluster_hepatocytes Hepatocytes mic_enzymes Phase I Enzymes (CYPs) mic_adv Advantages: - High-throughput - Cost-effective mic_disadv Disadvantages: - Lacks Phase II enzymes - No cellular uptake component hep_enzymes Phase I & II Enzymes + Co-factors hep_adv Advantages: - More physiologically relevant - Includes cellular uptake hep_disadv Disadvantages: - Lower throughput - Higher cost G insilico In Silico Prediction (Machine Learning, SMR) synthesis Compound Synthesis insilico->synthesis Prioritize Candidates microsomal Liver Microsomal Stability Assay synthesis->microsomal Screen hepatocyte Hepatocyte Stability Assay microsomal->hepatocyte Confirm Hits optimization Lead Optimization hepatocyte->optimization Guide Design optimization->insilico Refine Models

Caption: An integrated approach to metabolic stability assessment.

Conclusion: A Self-Validating System for Robust Predictions

The prediction of metabolic stability for benzyloxypyridine derivatives is a multifaceted endeavor that requires a synergistic approach. By combining the high-throughput capabilities of in silico modeling and liver microsomal assays with the physiological relevance of hepatocyte-based assays, a robust and self-validating system can be established. Early and accurate assessment of metabolic stability is paramount for the successful progression of drug candidates, enabling the selection of compounds with optimal pharmacokinetic properties and a higher probability of clinical success.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 13, 2024, from [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022). Bioinformatics, 38(2), 529-531. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 13, 2024, from [Link]

  • CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (2023). Briefings in Bioinformatics, 24(5). [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2021). Bioinformatics. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. Retrieved February 13, 2024, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 13, 2024, from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 13, 2024, from [Link]

  • Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. Retrieved February 13, 2024, from [Link]

  • Metabolic stability of selected derivatives expressed as metabolic... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). (2017). Drug Metabolism and Disposition, 45(12), 1255-1263. [Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). Journal of Medicinal Chemistry. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved February 13, 2024, from [Link]

  • The role of aldehyde oxidase in drug metabolism. (2020). ResearchGate. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. (2014). Journal of Medicinal Chemistry, 57(23), 10000-10013. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]

  • Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMedex. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). Pharmacological Reports. [Link]

  • Drug Metabolism by CYP450 Enzymes. (2016, January 5). Proteopedia. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved February 13, 2024, from [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022, January 14). Walsh Medical Media. [Link]

  • Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria. (2019). Journal of Neurochemistry, 151(3), 362-376. [Link]

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  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved February 13, 2024, from [Link]

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  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved February 13, 2024, from [Link]

  • Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies. (2024). Frontiers in Psychiatry, 14. [Link]

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Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 2-Substituted Pyridine-4-Carboxamides

Abstract The 2-substituted pyridine-4-carboxamide core is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents across diverse disease areas. This i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted pyridine-4-carboxamide core is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents across diverse disease areas. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of this remarkable chemical entity. We will traverse the serendipitous origins of its antitubercular activity, delve into the intricacies of its synthesis, and explore its contemporary applications as a modulator of key biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own discovery efforts.

A Serendipitous Beginning: The Dawn of the Isonicotinoyl Era

The story of 2-substituted pyridine-4-carboxamides is inextricably linked to the fight against tuberculosis. The journey began not with the 4-carboxamide, but with its isomer, nicotinamide (pyridine-3-carboxamide). In the 1940s, the serendipitous discovery of nicotinamide's weak antitubercular activity by Chorine and Huant ignited interest in pyridinecarboxylic acid derivatives as a potential new class of therapeutics.[1] This pioneering work prompted further investigation into the isomers of nicotinamide, leading to the synthesis and evaluation of isonicotinamide (pyridine-4-carboxamide) and its derivatives.[1]

The pivotal moment arrived in 1952 with the introduction of isoniazid (isonicotinic acid hydrazide), a simple derivative of isonicotinic acid.[2][3] Isoniazid proved to be a remarkably potent and selective agent against Mycobacterium tuberculosis, revolutionizing the treatment of tuberculosis and establishing the pyridine-4-carbonyl scaffold as a critical pharmacophore.[1][2] Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[3] The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] The profound impact of isoniazid spurred decades of research into related pyridine-4-carboxamide structures, laying the groundwork for the diverse applications we see today.

Constructing the Core: Synthetic Strategies and Methodologies

The synthesis of 2-substituted pyridine-4-carboxamides hinges on two key strategic elements: the formation of the pyridine-4-carboxamide core and the introduction of diverse substituents at the 2-position.

Formation of the Pyridine-4-Carboxamide Scaffold

The foundational step in the synthesis of this class of compounds is the efficient preparation of the isonicotinamide core. This is typically achieved through the amidation of isonicotinic acid or its derivatives.

Experimental Protocol: Synthesis of Isonicotinamide from Isonicotinic Acid

Objective: To convert isonicotinic acid to isonicotinamide.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • Activation of Isonicotinic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in an excess of thionyl chloride. Add a catalytic amount of anhydrous DMF.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended). The reaction progress is indicated by the dissolution of the starting material and the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Thionyl Chloride: After cooling to room temperature, carefully quench the excess thionyl chloride by the slow addition of an inert solvent like toluene, followed by rotary evaporation. This step should be performed in a well-ventilated fume hood. Repeat the toluene addition and evaporation process to ensure complete removal of residual thionyl chloride. The resulting solid is isonicotinoyl chloride.

  • Amidation: To the crude isonicotinoyl chloride, add concentrated ammonium hydroxide at 0-10 °C. Stir the mixture vigorously. The isonicotinamide product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield isonicotinamide. Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.

Introduction of Substituents at the 2-Position: The Gateway to Diversity

The true therapeutic potential of the pyridine-4-carboxamide scaffold is unlocked by the introduction of a wide array of substituents at the 2-position. This is most commonly achieved by leveraging the reactivity of a 2-halo-pyridine-4-carboxamide intermediate, which serves as a versatile handle for modern cross-coupling reactions.

2.2.1. Preparation of 2-Halo-Pyridine-4-Carboxamide Intermediates

The synthesis of 2-chloro- or 2-bromo-pyridine-4-carboxamides is a critical step that enables subsequent diversification. These intermediates are typically prepared from the corresponding 2-halopyridine.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-carboxamide

Objective: To synthesize 2-chloropyridine-4-carboxamide as a key intermediate for cross-coupling reactions.

Materials:

  • 2-Chloropyridine

  • Strong base (e.g., n-butyllithium or lithium diisopropylamide)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • Directed Ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyridine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium) dropwise to the cooled solution. Stir the mixture at -78 °C for the specified time to allow for complete metalation at the 4-position.

  • Carboxylation: Quench the reaction by adding crushed dry ice in one portion. Allow the mixture to warm to room temperature slowly.

  • Acidification and Extraction: Acidify the reaction mixture with aqueous HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-isonicotinic acid.

  • Conversion to Carboxamide: Convert the resulting 2-chloro-isonicotinic acid to 2-chloropyridine-4-carboxamide using the amidation procedure described in section 2.1.

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-substituted pyridine-4-carboxamides, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely employed methods in this context.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 2-position of the pyridine ring and a variety of aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine-4-carboxamide

Objective: To synthesize a 2-aryl-pyridine-4-carboxamide via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloropyridine-4-carboxamide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-chloropyridine-4-carboxamide, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-pyridine-4-carboxamide.[4]

Buchwald-Hartwig Amination: This powerful method facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine-4-carboxamide

Objective: To synthesize a 2-amino-pyridine-4-carboxamide via a Buchwald-Hartwig amination.

Materials:

  • 2-Chloropyridine-4-carboxamide

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the 2-chloropyridine-4-carboxamide, the amine (typically 1.1-1.5 equivalents), and the anhydrous solvent.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring for the necessary duration (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 2-amino-pyridine-4-carboxamide.[5][6]

Modern Applications in Drug Discovery: Targeting Key Signaling Pathways

The versatility of the 2-substituted pyridine-4-carboxamide scaffold has led to its exploration in a multitude of therapeutic areas beyond infectious diseases. By modifying the substituent at the 2-position, medicinal chemists have been able to fine-tune the pharmacological properties of these molecules to target a range of enzymes and receptors implicated in cancer, inflammation, and other diseases.

Inhibition of Angiogenesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7] Several 2-substituted pyridine-4-carboxamides have been developed as potent inhibitors of VEGFR-2. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[8]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor 2-Substituted Pyridine-4-Carboxamide Inhibitor->VEGFR2 Inhibits ATP Binding SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits and Activates SOS SOS GRB2->SOS Recruits RAS RAS SOS->RAS Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes Inhibitor 2-Substituted Pyridine-4-Carboxamide Inhibitor->SHP2_inactive Allosterically Inhibits (Stabilizes Inactive State)

Caption: SHP2 signaling in the RAS-MAPK pathway and the mechanism of allosteric inhibition.

Enhancing Anti-Tumor Immunity: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. [9]By inhibiting HPK1, the activation and effector function of T-cells can be enhanced, leading to a more robust anti-tumor immune response. [10]2-Substituted pyridine-4-carboxamides have emerged as a promising class of HPK1 inhibitors, demonstrating the potential to be used in cancer immunotherapy, both as monotherapy and in combination with other immunotherapies like checkpoint inhibitors. [5]

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates HPK1 HPK1 TCR->HPK1 Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation Promotes HPK1->SLP76 Phosphorylates & Inhibits Inhibitor 2-Substituted Pyridine-4-Carboxamide Inhibitor->HPK1 Inhibits

Caption: HPK1-mediated negative regulation of T-cell receptor signaling and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-substituted pyridine-4-carboxamide compounds against their respective targets.

Compound IDTargetIC₅₀ (nM)Cell-based AssayReference
C6 SHP20.13MV-4-11 (3.5 nM)[6]
Compound 19 HPK1<10Cellular assays available[5]
Nicotinamide Derivative 8 VEGFR-277.02HCT-116 (5.4 µM), HepG2 (7.1 µM)[8]

Conclusion and Future Perspectives

From its humble beginnings as a scaffold for antitubercular agents to its current status as a versatile platform for targeted therapies, the 2-substituted pyridine-4-carboxamide has demonstrated remarkable adaptability and therapeutic potential. The continuous evolution of synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling, has empowered medicinal chemists to explore a vast chemical space around this core, leading to the discovery of potent and selective modulators of a wide range of biological targets.

As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The proven track record and synthetic tractability of the 2-substituted pyridine-4-carboxamide scaffold ensure that it will remain a central focus of drug discovery efforts for years to come. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of new therapeutic applications for this enduringly "privileged" structural motif.

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Functions of Shp2 in cancer. PMC. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. [Link]

  • A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. ScienceDirect. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • 2-halo-pyridines.
  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Publications. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Discovery of new polymorphs of the tuberculosis drug isoniazid. RSC Publishing. [Link]

  • Isoniazid. Wikipedia. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Publishing. [Link]

  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. RSC Publishing. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis Online. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • 1367 A highly-selective HPK1 inhibitor enhances T cell receptor signaling and T cell activation potential, increasing antigen recognition and efficacy of PD-1 therapy. Journal for ImmunoTherapy of Cancer. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Biotechnology and Bioprocess Engineering. [Link]

  • A perspective on HPK1 as a novel immuno-oncology drug target. eLife. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • HPK1 Influences Regulatory T Cell Functions. ImmunoHorizons. [Link]

  • Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PLOS ONE. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Optimized RP-HPLC Method for the Analysis of 2-(Benzyloxy)pyridine-4-carboxamide

Abstract This application note describes the development and optimization of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(Benzyloxy)pyridine-4-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and optimization of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(Benzyloxy)pyridine-4-carboxamide. A systematic approach was employed to select and refine chromatographic parameters, including column chemistry, mobile phase composition, and pH. The final method provides excellent peak symmetry, resolution, and reproducibility, making it suitable for quality control and research applications. This guide details the logical progression of method development, from initial analyte characterization to the final validated protocol, providing researchers and drug development professionals with a comprehensive framework for their own analyses.

Introduction

2-(Benzyloxy)pyridine-4-carboxamide is a pyridine carboxamide derivative. Pyridine carboxamides are a class of compounds with significant interest in medicinal chemistry and materials science.[1] Accurate and reliable analytical methods are essential for monitoring purity, stability, and concentration of such compounds during research, development, and manufacturing. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

This document serves as a detailed guide to the rationale and execution of developing a robust analytical method, using 2-(Benzyloxy)pyridine-4-carboxamide as a representative analyte. The principles discussed follow established guidelines for method development and validation, such as those from the International Council for Harmonisation (ICH).[3]

Analyte Characterization: The Foundation of Method Development

Before initiating any experimental work, understanding the physicochemical properties of the analyte is paramount. This knowledge informs the initial choice of chromatographic conditions, saving considerable time and resources.

  • Structure and Functionality: 2-(Benzyloxy)pyridine-4-carboxamide consists of a pyridine ring, a carboxamide group, and a benzyloxy group. The pyridine ring (a weak base with a typical pKa around 5.2) and the aromatic rings suggest the molecule will have strong UV absorbance.[4] The overall structure indicates a moderate to low polarity.

  • Polarity: The presence of both aromatic rings and polar functional groups (amide, ether linkage, pyridine nitrogen) suggests the compound is best suited for reversed-phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5]

  • UV Absorbance: Aromatic compounds like this typically exhibit strong absorbance in the 200-350 nm range. A UV scan would be performed to identify the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For pyridine derivatives, a detection wavelength around 254 nm is often a good starting point.[6]

A summary of the key analyte properties influencing the HPLC method is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Benzyloxy)pyridine-4-carboxamide and Their Chromatographic Implications

PropertyStructure/ValueImplication for HPLC Method Development
Chemical Structure A pyridine ring with benzyloxy and carboxamide substituents.Suitable for Reversed-Phase (RP) HPLC. The basic pyridine nitrogen suggests pH control of the mobile phase will be critical for good peak shape.
Molecular Weight ~228.25 g/mol Influences diffusion rates but is not a primary factor in initial parameter selection.
Polarity Moderately polarA C18 or similar non-polar stationary phase is a logical first choice.
UV Absorbance Aromatic rings and conjugated systemsStrong UV absorbance expected. A photodiode array (PDA) or UV detector is ideal. Initial detection wavelength set to 254 nm.
pKa (Pyridine) ~5.2 (estimated for pyridine)[4]Mobile phase pH should be controlled to be at least 2 pH units away from the pKa to ensure a consistent ionization state and prevent peak tailing. A pH of ~3.2 or ~7.2 would be appropriate.

Strategic Method Development

A structured, logical workflow is the most efficient path to a robust HPLC method.[7] Our strategy involves two main phases: initial parameter scouting to find suitable conditions, followed by optimization to refine the separation.

The overall workflow for this process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV λmax) Mode Select Mode: Reversed-Phase Analyte->Mode Column Select Column: C18, 50-150 mm Mode->Column Detector Select Detector: UV @ ~254 nm Column->Detector MobilePhase Select Mobile Phase (ACN/H2O, MeOH/H2O) Detector->MobilePhase Gradient Run Broad Scouting Gradient (e.g., 5-95% Organic) MobilePhase->Gradient OptimizeMP Optimize Mobile Phase (pH, % Organic / Gradient Slope) Gradient->OptimizeMP Evaluate Peak Shape & Retention OptimizeFlow Optimize Flow Rate & Temp. (for speed and resolution) OptimizeMP->OptimizeFlow FinalMethod Final Optimized Method OptimizeFlow->FinalMethod SST Define System Suitability (Tailing, Plates, RSD%) FinalMethod->SST Validate Perform Method Validation (as per ICH Q2(R2)) SST->Validate

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Parameter Selection & Scouting

The goal of this phase is to achieve elution of the analyte peak with a reasonable retention time and shape.

  • Chromatographic Mode: Based on the analyte's moderate polarity, Reversed-Phase HPLC was selected.

  • Stationary Phase (Column): A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and provides a good starting point for retaining the analyte.[6]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and better UV transparency.[8]

    • Aqueous Component: A buffered aqueous phase is critical. To ensure the pyridine nitrogen is consistently protonated and to avoid peak tailing, a pH of ~3.0 is chosen. A simple mobile phase of 0.1% Formic Acid in water is an excellent choice for MS-compatibility and providing the necessary pH.[9]

  • Detector: A UV detector set at 254 nm was used for initial scouting.

  • Scouting Gradient: A broad gradient run from 5% to 95% ACN over 20-30 minutes is performed to determine the approximate organic solvent concentration required to elute the compound.[5] This quickly establishes the retention behavior of the analyte.

Phase 2: Method Optimization

Based on the scouting run, the method is refined to achieve optimal performance characteristics as defined by system suitability guidelines.[10][11]

  • Mobile Phase Composition: From the scouting gradient, the elution percentage of ACN was determined. The gradient was then narrowed around this percentage to improve resolution from any potential impurities. For example, if the peak eluted at 60% ACN in the scouting run, a shallower gradient from 40% to 70% ACN would be evaluated.

  • pH Adjustment: The initial choice of acidic pH (e.g., 0.1% Formic Acid) is generally effective for basic compounds like pyridines, as it protonates the molecule, leading to sharp, symmetrical peaks.

  • Temperature and Flow Rate: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were chosen as a starting point.[9] Increasing temperature can reduce viscosity and sometimes improve peak shape, while adjusting the flow rate can be used to shorten or lengthen the run time to balance throughput with resolution.

The relationship between the analyte's chemical features and the chosen HPLC parameters is visualized below.

AnalyteProperties cluster_Analyte Analyte: 2-(Benzyloxy)pyridine-4-carboxamide cluster_HPLC Resulting HPLC Choices Structure Chemical Structure Pyridine Pyridine Ring (Basic) Structure->Pyridine Aromatic Aromatic Rings (UV Active) Structure->Aromatic Amide Amide/Ether (Polarity) Structure->Amide Mode Mode: Reversed-Phase Structure->Mode dictates polarity MobilePhase Mobile Phase: Buffered (pH < 4) Pyridine->MobilePhase dictates pH control Detector Detector: UV (e.g., 254 nm) Aromatic->Detector enables UV detection Amide->Mode dictates polarity Column Column: C18 Mode->Column

Sources

Application

Conditions for nucleophilic substitution to form 2-(Benzyloxy)pyridine-4-carboxamide

Application Note: Optimization of Nucleophilic Substitution for 2-(Benzyloxy)pyridine-4-carboxamide Part 1: Introduction & Mechanistic Rationale The synthesis of 2-(benzyloxy)pyridine-4-carboxamide represents a classic y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Substitution for 2-(Benzyloxy)pyridine-4-carboxamide



Part 1: Introduction & Mechanistic Rationale

The synthesis of 2-(benzyloxy)pyridine-4-carboxamide represents a classic yet nuanced application of Nucleophilic Aromatic Substitution (


). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various kinase inhibitors (e.g., glucokinase activators, RAF inhibitors).

While the reaction appears straightforward—displacing a halogen with an alcohol—the presence of the primary amide at the C4 position introduces a competing acidic site (


), necessitating careful control of stoichiometry and basicity to prevent side reactions such as amide hydrolysis or N-alkylation (pyridone formation).
Mechanistic Analysis: The "Why" Behind the Protocol

The reaction proceeds via an addition-elimination mechanism (


).[1][2]
  • Activation: The pyridine nitrogen (N1) is electronegative, pulling density from the ring and activating the C2 and C4 positions. The carboxamide group at C4 is an electron-withdrawing group (EWG) via resonance (

    
    ) and induction (
    
    
    
    ), significantly lowering the LUMO energy of the ring and stabilizing the anionic intermediate.
  • Nucleophilic Attack: The benzyloxide anion (

    
    ) attacks the C2 position, breaking aromaticity and forming a resonance-stabilized Meisenheimer Complex .
    
  • Elimination: The ring re-aromatizes by expelling the chloride ion (leaving group).

Critical Challenge: The Amide Proton The primary amide protons are acidic enough to be deprotonated by the strong bases required to generate the benzyloxide nucleophile.

  • Scenario A (1 eq. Base): Base is consumed by the amide; reaction stalls.

  • Scenario B (>2 eq. Base): Amide is deprotonated to the amidate anion. The benzyloxide (generated by excess base) must then compete to attack the ring. Fortunately, the amidate is a poorer nucleophile due to charge delocalization onto the carbonyl oxygen, favoring the desired

    
    -alkylation by the benzyloxide.
    

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the competition between the desired


 pathway and potential side reactions.

SNAr_Mechanism Start 2-Chloropyridine- 4-carboxamide (Substrate) Deprotonation Deprotonation Step (Amide & Alcohol) Start->Deprotonation Base Base (NaH) (>2.0 eq) Base->Deprotonation BnOH Benzyl Alcohol (Nucleophile) BnOH->Deprotonation Intermediate Meisenheimer Complex (Anionic Intermediate) Deprotonation->Intermediate Attack at C2 (Kinetic Control) Product 2-(Benzyloxy)pyridine- 4-carboxamide Intermediate->Product Elimination of Cl- SideProduct Pyridone Byproduct (Thermodynamic Sink) Intermediate->SideProduct High Temp / Acidic Workup (Rearrangement)

Figure 1: Mechanistic pathway for the formation of 2-(benzyloxy)pyridine-4-carboxamide, highlighting the critical deprotonation step.

Part 3: Optimization Strategy

The following table summarizes the optimization of conditions based on electronic and steric factors.

Table 1: Reaction Condition Optimization Matrix

VariableRecommendedRationale
Solvent DMF or NMP Polar aprotic solvents stabilize the charged Meisenheimer intermediate and dissolve the polar amide substrate. THF is often too non-polar for the dianion species.
Base NaH (60%) Irreversible deprotonation ensures complete formation of the alkoxide. Carbonates (

) are often too weak for rapid reaction at C2 without high heat, which risks degradation.
Stoichiometry 2.2 – 2.5 eq. CRITICAL: 1.0 eq neutralizes the amide; 1.0+ eq generates the nucleophile. Excess ensures rapid kinetics.
Temperature 0°C

RT
Start cold to control exotherm during deprotonation. The

reaction usually proceeds at Room Temperature (RT) due to the activation by the 4-carboxamide. Heat (

) promotes pyridone formation.
Leaving Group Chloride Sufficiently reactive. Fluoride is faster but more expensive; Bromide is acceptable but heavier.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2-(benzyloxy)pyridine-4-carboxamide (10 mmol scale).

Materials
  • 2-Chloropyridine-4-carboxamide (2-Chloroisonicotinamide) [MW: 156.57]

  • Benzyl Alcohol [MW: 108.14]

  • Sodium Hydride (60% dispersion in mineral oil) [MW: 24.00]

  • Anhydrous DMF (Dimethylformamide)

  • Ammonium Chloride (sat. aq.) for quenching

Step-by-Step Procedure
  • Apparatus Setup:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Fit with a rubber septum and purge with Nitrogen (

      
      ) or Argon for 15 minutes.
      
  • Base Activation (The "Pre-mix"):

    • Add NaH (1.0 g, 25 mmol, 2.5 eq) to the flask.

    • Optional: Wash NaH with dry hexanes (

      
      ) to remove mineral oil if high purity is required immediately, though usually unnecessary for this reaction.
      
    • Add Anhydrous DMF (20 mL) . Cool the suspension to 0°C (ice bath).

  • Nucleophile Formation:

    • Add Benzyl Alcohol (1.3 mL, 12.5 mmol, 1.25 eq) dropwise via syringe over 5 minutes.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Stir at 0°C for 15 minutes, then warm to RT for 15 minutes to ensure complete alkoxide formation.

  • Substrate Addition:

    • Cool the mixture back to 0°C .

    • Dissolve 2-Chloropyridine-4-carboxamide (1.57 g, 10 mmol, 1.0 eq) in DMF (10 mL).

    • Add the substrate solution dropwise to the alkoxide/base mixture.

    • Note: The solution will likely turn yellow/orange due to the formation of the amidate anion.

  • Reaction & Monitoring:

    • Remove ice bath and stir at Room Temperature (20–25°C) .

    • Monitor via TLC/HPLC at 1 hour. (Mobile Phase: 5% MeOH in DCM).

    • Target: Disappearance of chloro-starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Duration: Typically complete within 2–4 hours. If sluggish, heat to 50°C.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C.

    • Quench: Slowly add saturated

      
       (5 mL)  to neutralize excess base and reprotonate the amide.
      
    • Dilution: Pour the mixture into Cold Water (150 mL) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

    • Stir for 30 minutes to granulate the solid.

  • Isolation:

    • Filter the solid via vacuum filtration (Buchner funnel).

    • Wash the cake with Water (

      
      )  to remove DMF and salts.
      
    • Wash with Hexanes (

      
      )  to remove mineral oil (from NaH) and excess benzyl alcohol.
      
    • Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–95% Characterization:


 NMR should show the benzylic singlet (

ppm) and the characteristic pyridine protons.

Part 5: Troubleshooting & Decision Logic

Use this workflow to address common deviations.

Optimization_Logic Problem Problem Detected Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Hydrolyzing (Acid formed)? Check1->Check2 No (Conversion OK) Action1 Increase Temp to 60°C OR Check Reagent Dryness Check1->Action1 Yes (Low Conversion) Action2 Reduce Base Eq. (Check if >3.0 eq used) Check2->Action2 Yes (Byproduct) Action3 Switch Solvent to DMSO (Higher polarity) Action1->Action3 Still No Reaction

Figure 2: Troubleshooting logic for incomplete conversion or byproduct formation.

Common Pitfalls:

  • Wet Solvents: Water destroys the benzyloxide and generates NaOH, which promotes amide hydrolysis to the carboxylic acid. Always use anhydrous DMF.

  • Incomplete Deprotonation: If < 2.0 eq of base is used, the amide proton consumes the base, leaving no base to generate the nucleophile.

  • O- vs N-Alkylation: While rare with benzyl alcohol/NaH, if N-alkylation (pyridone) is observed, ensure the temperature is kept low (<50°C). High temperatures favor the thermodynamic N-alkylated product.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011. (Context on pyridine carboxamide scaffolds in drug design).
  • Patent WO2008076705.Glucokinase Activators. (Describes analogous synthesis of 2-alkoxy-pyridine-4-carboxamides using NaH/DMF conditions).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Detailed heterocyclic reactivity profiles).
  • Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa values of amides and alcohols).

Sources

Method

Application Note: 1H NMR Characterization of 2-(Benzyloxy)pyridine-4-carboxamide

Introduction 2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring purity, confirming i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring purity, confirming identity, and understanding its chemical environment, which is fundamental for researchers, scientists, and drug development professionals.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary analytical technique for the unambiguous structural characterization of such molecules. This application note provides a comprehensive guide to the 1H NMR characterization of 2-(Benzyloxy)pyridine-4-carboxamide, detailing a robust experimental protocol and an in-depth analysis of the expected spectrum. The causality behind experimental choices and the interpretation of spectral features are explained to provide a field-proven and trustworthy resource.

Molecular Structure and Proton Environment

A thorough understanding of the 1H NMR spectrum begins with an analysis of the molecule's structure and the identification of all unique proton environments.

Diagram 1: Molecular Structure and Proton Numbering

A diagram illustrating the molecular structure of 2-(Benzyloxy)pyridine-4-carboxamide with systematic proton numbering.

The molecule possesses several distinct sets of protons:

  • Pyridine Ring Protons: H3, H5, and H6.

  • Benzylic Protons: The two protons of the CH2 group.

  • Phenyl Ring Protons: Ortho, meta, and para protons of the benzyl group.

  • Amide Protons: The two protons of the NH2 group.

Each of these proton sets will give rise to a unique signal in the 1H NMR spectrum, characterized by its chemical shift, integration, and splitting pattern.[3][4]

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution 1H NMR data for 2-(Benzyloxy)pyridine-4-carboxamide.

Materials:

  • 2-(Benzyloxy)pyridine-4-carboxamide (5-25 mg)[5]

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[5] This concentration range is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time for small molecules.[5][6]

  • Solvent Selection: Chloroform-d (CDCl3) is a common initial choice for many organic compounds.[7] However, the amide protons may undergo rapid exchange with any residual protic impurities, leading to broad signals or their complete disappearance. DMSO-d6 is an excellent alternative that slows down this exchange, allowing for the observation of the NH2 protons, often as distinct signals.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at the applied temperature.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube through a small plug of glass wool in a Pasteur pipette. Cotton wool should be avoided as it can introduce impurities soluble in organic solvents.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean and unscratched NMR tube.[5] The final sample height should be approximately 4-5 cm.[6][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

Parameter Recommended Value Rationale
Pulse Program zg30 A standard 30-degree pulse sequence for quantitative 1H NMR.
Number of Scans 16-64 To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1) 1-2 seconds Allows for sufficient relaxation of the protons between scans.
Acquisition Time (aq) ~3-4 seconds To ensure good digital resolution.
Spectral Width (sw) 20 ppm To encompass all expected proton signals.

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Predicted 1H NMR Spectrum and Interpretation

The following is a detailed prediction and interpretation of the 1H NMR spectrum of 2-(Benzyloxy)pyridine-4-carboxamide in DMSO-d6. Chemical shifts are influenced by the electronic environment of the protons, including inductive effects, resonance, and magnetic anisotropy.[10][11]

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6 (Pyridine) 8.3 - 8.5Doublet (d)~5-6 Hz1H
H3 (Pyridine) 7.9 - 8.1Singlet (s) or narrow doublet< 1 Hz1H
H5 (Pyridine) 7.4 - 7.6Doublet of doublets (dd)~5-6 Hz, ~1-2 Hz1H
NH2 (Amide) 7.5 - 8.5Two broad singlets (br s)-2H
Phenyl (ortho) 7.3 - 7.5Multiplet (m)-2H
Phenyl (meta, para) 7.2 - 7.4Multiplet (m)-3H
CH2 (Benzylic) 5.4 - 5.6Singlet (s)-2H

Diagram 2: Predicted 1H NMR Spectrum Workflow

G cluster_input Input cluster_protocol Experimental Protocol cluster_output Output and Analysis Compound 2-(Benzyloxy)pyridine-4-carboxamide Prep Sample Preparation (5-25 mg in 0.6-0.7 mL DMSO-d6) Compound->Prep Acq Data Acquisition (400 MHz NMR) Prep->Acq Spectrum 1H NMR Spectrum Acq->Spectrum Analysis Spectral Interpretation: - Chemical Shift - Integration - Splitting Patterns Spectrum->Analysis Structure Structural Confirmation Analysis->Structure

A workflow diagram illustrating the process from sample preparation to structural confirmation via 1H NMR spectroscopy.

Analysis of Spectral Regions
  • Pyridine Ring Protons:

    • H6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift.[12][13] It is expected to appear as a doublet due to coupling with H5.

    • H3: This proton is situated between two electron-donating/withdrawing groups. The benzyloxy group at C2 is electron-donating through resonance, while the carboxamide at C4 is electron-withdrawing. The net effect is a downfield shift. It will likely appear as a singlet or a very narrow doublet due to a small four-bond coupling to H5.

    • H5: This proton is coupled to both H6 (ortho-coupling, ~5-6 Hz) and H3 (meta-coupling, ~1-2 Hz), resulting in a doublet of doublets.[14]

  • Amide Protons (NH2):

    • In DMSO-d6, the two amide protons are often non-equivalent due to restricted rotation around the C-N bond, and they may couple to each other. They typically appear as two broad singlets in the region of 7.5-8.5 ppm.[15] Their broadness is due to quadrupolar relaxation of the adjacent 14N nucleus and potential hydrogen bonding.[16]

  • Benzylic and Phenyl Protons:

    • CH2: The benzylic protons are adjacent to an oxygen atom, causing a downfield shift to around 5.4-5.6 ppm. They are expected to be a sharp singlet as there are no adjacent protons to couple with.

    • Phenyl Protons: The five protons of the phenyl ring will appear in the aromatic region (7.2-7.5 ppm). Due to the free rotation of the phenyl group, the ortho, meta, and para protons may overlap, resulting in a complex multiplet.

Conclusion

This application note provides a comprehensive framework for the 1H NMR characterization of 2-(Benzyloxy)pyridine-4-carboxamide. By following the detailed experimental protocol and utilizing the predictive spectral analysis, researchers can confidently acquire and interpret high-quality 1H NMR data. This ensures the structural integrity of the compound, a crucial aspect in drug development and chemical research. The principles outlined here are broadly applicable to the characterization of other substituted pyridine derivatives.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved February 16, 2026, from [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Iowa State University. Retrieved February 16, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved February 16, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved February 16, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 16, 2026, from [Link]

  • Kamienska-Trela, K., Kania, P., & Wójcik, J. (2017). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 55(10), 899-908. [Link]

  • Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]

  • The proton NMR chemical shifts of the hydrogens in pyridine are shown. (n.d.). Filo. Retrieved February 16, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2023). Magnetic Resonance in Chemistry, 61(12), 700-707. [Link]

  • H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse. Retrieved February 16, 2026, from [Link]

  • Bar-On, O., et al. (2015). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 259, 1-6. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2014). Chinese Journal of Organic Chemistry, 34(8), 1642-1647. [Link]

  • 4-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Spin-Spin Coupling. (n.d.). University College London. Retrieved February 16, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1989). Defense Technical Information Center. Retrieved February 16, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021, August 21). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600.0, Pyridine-d5, simulated). (n.d.). NP-MRD. Retrieved February 16, 2026, from [Link]

  • 2-(Benzyloxy)pyridine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 4-Pyridinecarboxamide. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Cambridge. Retrieved February 16, 2026, from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • 5.2 Chemical Shift. (2015, February 12). MRI Questions. Retrieved February 16, 2026, from [Link]

  • Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. (2016). Protein Science, 25(8), 1459-1466. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). Chemistry of Heterocyclic Compounds, 15(4), 430-434. [Link]

  • NMR SPECTRA. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Pyridine-4-Carboxamide Derivatives

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for the scale-up synthesis of pyridine-4-carboxamide derivatives. The focus is on providing n...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for the scale-up synthesis of pyridine-4-carboxamide derivatives. The focus is on providing not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a drug development context.

Introduction: The Significance of Pyridine-4-Carboxamide Derivatives

Pyridine-4-carboxamide, also known as isonicotinamide, and its derivatives are pivotal structural motifs in medicinal chemistry. They are found in a wide array of pharmacologically active compounds, including antitubercular agents like isoniazid, and serve as crucial intermediates in the synthesis of numerous pharmaceuticals.[1][2] The scalability of their synthesis is therefore a critical consideration in the transition from laboratory-scale discovery to industrial production. This guide outlines robust and scalable methods for the preparation of these important compounds.

Strategic Approaches to Scale-Up Synthesis

The choice of synthetic route for the large-scale production of pyridine-4-carboxamide derivatives is dictated by factors such as the cost and availability of starting materials, reaction efficiency, ease of purification, and safety considerations. Two primary and industrially viable pathways are the hydrolysis of 4-cyanopyridine and the direct amidation of isonicotinic acid.

Pathway A: Catalytic Hydrolysis of 4-Cyanopyridine

The catalytic hydrolysis of 4-cyanopyridine is an attractive route due to the relatively low cost of the starting material and the potential for high conversion rates. The key to a successful scale-up of this reaction lies in the selection of an efficient and recyclable catalyst to minimize waste and production costs.

Causality of Experimental Choices:

  • Catalyst Selection: While various catalysts can effect the hydrolysis of nitriles, for industrial applications, solid heterogeneous catalysts are preferred.[3] They offer significant advantages in terms of separation from the reaction mixture, reusability, and continuous processing. Manganese dioxide has been shown to be an effective catalyst for this transformation.[4]

  • Solvent System: The choice of solvent is critical for reaction kinetics and product solubility. A mixture of alcohol (e.g., ethanol) and water is often employed. Ethanol helps to solubilize the organic starting material (4-cyanopyridine), while water is the reactant for the hydrolysis.[4]

  • Temperature Control: The reaction temperature is a crucial parameter that influences the reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to the formation of the undesired by-product, isonicotinic acid, through over-hydrolysis.[4] Careful temperature control is therefore essential for maximizing the yield of the desired amide.

Experimental Workflow: Catalytic Hydrolysis of 4-Cyanopyridine

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-Up & Isolation cluster_3 Purification A Charge Reactor with: - 4-Cyanopyridine - Ethanol - Water - Heterogeneous Catalyst (e.g., MnO2) B Heat to Reflux (e.g., 90-100°C) A->B Heat C Monitor Reaction Progress (TLC or HPLC) B->C Maintain Temperature D Cool Reaction Mixture C->D Upon Completion E Filter to Remove Catalyst D->E F Concentrate Filtrate (under reduced pressure) E->F G Recrystallize Crude Product (e.g., from Ethanol/Water) F->G H Dry Purified Product G->H

Caption: Workflow for the catalytic hydrolysis of 4-cyanopyridine.

Protocol 1: Scale-Up Synthesis of Isonicotinamide via Catalytic Hydrolysis

Materials:

  • 4-Cyanopyridine

  • Ethanol (95%)

  • Deionized Water

  • Manganese Dioxide (activated)

  • Filter Aid (e.g., Celite)

Equipment:

  • Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe

  • Heating/Cooling Circulator

  • Nutsche Filter or similar filtration setup

  • Rotary Evaporator

  • Crystallization Vessel

  • Vacuum Oven

Procedure:

  • Reactor Charging: In a suitably sized jacketed glass reactor, charge 4-cyanopyridine (1.0 eq), manganese dioxide (0.2-0.3 eq), and 95% ethanol (4-5 volumes).

  • Reaction: Begin stirring and heat the mixture to reflux (approximately 90°C).[4] Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-10 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Add a filter aid (e.g., Celite) and filter the mixture through a Nutsche filter to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the ethanol.

  • Crystallization: The resulting aqueous solution containing the crude product is cooled to induce crystallization. The crystallization can be further enhanced by the addition of a co-solvent if necessary.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold water, and dry under vacuum at 60°C to a constant weight.

Quantitative Data Summary:

ParameterTypical Value
Yield85-95%
Purity (by HPLC)>99%
Key By-productIsonicotinic Acid
Pathway B: Direct Amidation of Isonicotinic Acid

The direct condensation of isonicotinic acid with an amine is another scalable and versatile method, particularly for the synthesis of N-substituted pyridine-4-carboxamide derivatives. This approach avoids the handling of potentially toxic cyanide-containing compounds. The primary challenge in direct amidation is the activation of the carboxylic acid to facilitate the reaction with the amine.

Causality of Experimental Choices:

  • Coupling Agents: At elevated temperatures, carboxylic acids and amines can directly form amides; however, this often requires harsh conditions that may not be suitable for complex molecules.[5] Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation under milder conditions.[6] For large-scale synthesis, the choice of coupling agent is influenced by cost, ease of removal of by-products, and safety. Titanium(IV) chloride (TiCl4) has also been reported as an effective mediator for direct amidation.[7]

  • Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Dichloromethane (DCM) or other aprotic solvents are often used. Pyridine can also be used as both a solvent and a base.[7]

  • Base: In many amidation reactions, a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine salt, thereby increasing its nucleophilicity.

Experimental Workflow: Direct Amidation of Isonicotinic Acid

cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Work-Up & Isolation cluster_3 Purification A Charge Reactor with: - Isonicotinic Acid - Aprotic Solvent (e.g., DCM) B Add Coupling Agent (e.g., EDC, TiCl4) A->B C Add Amine and Base (e.g., DIPEA) B->C Cool if necessary D Stir at Room Temperature or gentle heating C->D E Monitor Reaction Progress (TLC or HPLC) D->E F Aqueous Work-up (e.g., wash with dilute acid and base) E->F Upon Completion G Dry Organic Layer (e.g., over Na2SO4) F->G H Concentrate under reduced pressure G->H I Recrystallization or Column Chromatography H->I J Dry Purified Product I->J

Caption: Workflow for the direct amidation of isonicotinic acid.

Protocol 2: Scale-Up Synthesis of an N-Substituted Pyridine-4-Carboxamide Derivative

Materials:

  • Isonicotinic Acid

  • Substituted Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) - optional, to suppress side reactions and racemization

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe

  • Addition Funnel

  • Separatory Funnel

  • Rotary Evaporator

  • Crystallization Vessel or Chromatography System

  • Vacuum Oven

Procedure:

  • Reactor Charging: Charge the reactor with isonicotinic acid (1.0 eq), EDC (1.1-1.5 eq), HOBt (1.1-1.5 eq, if used), and DCM (10 volumes).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vessel, dissolve the substituted amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) in DCM. Add this solution to the reactor via an addition funnel over 30-60 minutes, maintaining the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC (typically 4-24 hours).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data Summary:

ParameterTypical Value
Yield70-90%
Purity (by HPLC)>98%
Key By-productUrea by-product from EDC

Safety Considerations for Scale-Up

The scale-up of chemical syntheses introduces increased risks that must be carefully managed. When working with pyridine and its derivatives, the following safety precautions are paramount:

  • Ventilation: Pyridine is a flammable and toxic liquid with a pungent odor.[8] All operations should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a lab coat, must be worn at all times.[8]

  • Safe Storage: Pyridine and its derivatives should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[8][9] Containers should be tightly sealed and clearly labeled.

  • Proper Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never pour pyridine or its derivatives down the drain.[8]

  • Static Discharge: Pyridine is flammable, and its vapors can form explosive mixtures with air.[10][11] Grounding and bonding of equipment should be implemented to prevent static discharge during transfers of flammable liquids.[10]

Conclusion

The successful scale-up synthesis of pyridine-4-carboxamide derivatives is achievable through careful selection of the synthetic route, optimization of reaction conditions, and strict adherence to safety protocols. The catalytic hydrolysis of 4-cyanopyridine and the direct amidation of isonicotinic acid represent two robust and industrially relevant strategies. By understanding the causality behind the experimental choices, researchers and drug development professionals can effectively and safely produce these valuable compounds on a larger scale.

References

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents. (n.d.).
  • WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents. (n.d.).
  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog | Chempanda. (n.d.). Retrieved February 15, 2026, from [Link]

  • Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. (2015, February 10). Retrieved February 15, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • US2904552A - Production of nicotinamide and isonicotinamide - Google Patents. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved February 15, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved February 15, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved February 15, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (2022, October 19). Retrieved February 15, 2026, from [Link]

  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid - Thieme E-Books & E-Journals -. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemInform Abstract: Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved February 15, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved February 15, 2026, from [Link]

  • PYRIDINE 98% - (For Synthesis) MSDS CAS - oxfordlabchem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents. (n.d.).
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Retrieved February 15, 2026, from [Link]

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Method

Application Note: 2-(Benzyloxy)pyridine-4-carboxamide as a Masked Hinge-Binding Scaffold in Kinase Discovery

This Application Note and Protocol guide details the strategic use of 2-(Benzyloxy)pyridine-4-carboxamide (CAS 1458028-73-3) in the development of small-molecule kinase inhibitors. Executive Summary In the pursuit of hig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 2-(Benzyloxy)pyridine-4-carboxamide (CAS 1458028-73-3) in the development of small-molecule kinase inhibitors.

Executive Summary

In the pursuit of high-affinity kinase inhibitors, the 2-pyridone-4-carboxamide motif has emerged as a privileged pharmacophore, capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., in PIM-1, MEK1, and HPK1 inhibitors). However, the direct synthesis and purification of pyridone-containing molecules are often hampered by poor solubility and tautomeric ambiguity (lactam vs. lactim).

2-(Benzyloxy)pyridine-4-carboxamide serves as a critical "masked" intermediate . The O-benzyl group locks the molecule in the pyridine (lactim ether) form, improving lipophilicity and solubility during synthetic elaboration. This allows researchers to construct complex core scaffolds using standard organic transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) before revealing the polar, active pyridone moiety via a final deprotection step.

Scientific Rationale & Mechanism

The "Masked Hinge Binder" Strategy

Kinase ATP-binding pockets are generally hydrophobic but contain specific polar residues in the hinge region (e.g., the backbone NH and CO of the "gatekeeper" residue).

  • Protected State (Inactive/Prodrug): The 2-(benzyloxy) group provides steric bulk and hydrophobicity. In some contexts (e.g., PLK1 inhibitors), this benzyl group itself targets a hydrophobic back-pocket (Structure-Activity Relationship data suggests specific benzyl substitutions can enhance selectivity).

  • Deprotected State (Active Hinge Binder): Removal of the benzyl group yields 2-oxo-1,2-dihydropyridine-4-carboxamide . This tautomer presents a Donor-Acceptor (D-A) motif ideal for interacting with the kinase hinge backbone (e.g., interacting with the backbone NH of Glu/Met residues).

Pathway Visualization

The following diagram illustrates the synthetic logic and activation pathway of this scaffold.

MaskedScaffoldStrategy Start 2-(Benzyloxy)pyridine- 4-carboxamide (Lipophilic Precursor) Coupling Synthetic Elaboration (Suzuki/Buchwald) (Soluble in organic solvents) Start->Coupling Core Construction Intermediate Functionalized Inhibitor Precursor Coupling->Intermediate Deprotection Deprotection Step (H2, Pd/C or Acid) Intermediate->Deprotection Unmasking Active 2-Pyridone-4-carboxamide (Active Hinge Binder) Deprotection->Active Tautomerization Kinase Kinase Hinge Region (H-Bond Formation) Active->Kinase IC50 < 100 nM

Caption: Workflow transforming the lipophilic benzyloxy precursor into the polar, active pyridone kinase inhibitor.

Experimental Protocols

Protocol A: Synthetic Elaboration (General Coupling)

Context: This protocol describes the coupling of the carboxamide nitrogen or the modification of the pyridine ring (if halogenated derivatives are used) while retaining the benzyl protecting group.

Materials:

  • 2-(Benzyloxy)pyridine-4-carboxamide (1.0 eq)

  • Aryl Halide / Coupling Partner (1.1 eq)

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: Xantphos or BrettPhos

  • Base: Cs2CO3 (anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the amide, aryl halide, base, and catalyst/ligand system.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to limiting reagent).

  • Reaction: Seal and heat to 100°C for 12–16 hours. Note: The benzyl group is stable under these basic conditions.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be less polar than the corresponding pyridone, facilitating easy separation.

Protocol B: Unmasking the Hinge Binder (Hydrogenolysis)

Context: This is the critical step to convert the O-benzyl ether into the active 2-pyridone.

Materials:

  • Benzyl-protected intermediate (from Protocol A)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol (HPLC grade)

  • Hydrogen Gas (Balloon or Hydrogenator)

Step-by-Step:

  • Dissolution: Dissolve the intermediate in Methanol (0.05 M). If solubility is poor, add a small amount of THF or DCM.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) under an inert atmosphere (Nitrogen).

  • Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under H2 atmosphere (1 atm is usually sufficient; use 40 psi for stubborn substrates) at Room Temperature for 2–6 hours.

  • Monitoring: Monitor by LC-MS. The mass will shift by -90 Da (loss of Benzyl, C7H7).

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter or Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate. The resulting solid is the 2-pyridone tautomer.

Protocol C: Kinase Activity Assay (ADP-Glo™ Platform)

Context: Validating the inhibitory potency of the deprotected compound against a target kinase (e.g., PIM-1, HPK1, or MEK1).

Materials:

  • Kinase Enzyme (e.g., Recombinant Human PIM-1)

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step:

  • Compound Prep: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (optimized concentration, typically 1–5 ng/µL) to a 384-well white plate.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine IC50.

Representative Data & Analysis

The following table summarizes the expected impact of the deprotection step on kinase potency, based on structure-activity relationships (SAR) observed in PIM-1 and HPK1 inhibitor research.

Compound StateStructure FeatureSolubility (LogP)Kinase IC50 (Est.)Binding Mode
Protected 2-(Benzyloxy)...High (> 3.5)> 1,000 nMWeak hydrophobic contact only.
Deprotected 2-Pyridone...[1][2]Low (< 2.0)< 50 nM Bidentate H-bond (Donor/Acceptor) to Hinge.

Note: The dramatic increase in potency upon deprotection confirms the "masking" hypothesis. The protected form may show activity only if the benzyl group occupies a specific hydrophobic pocket (e.g., in PLK1).

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (2024).[3]

  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase (MEK1). Bioorganic & Medicinal Chemistry Letters. (2007).

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. (2021).

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing 2-(Benzyloxy)pyridine-4-carboxamide Synthesis

This guide provides in-depth troubleshooting strategies and frequently asked questions to enhance the yield and purity of 2-(Benzyloxy)pyridine-4-carboxamide. The content is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to enhance the yield and purity of 2-(Benzyloxy)pyridine-4-carboxamide. The content is designed for researchers, scientists, and professionals in drug development who are actively engaged in this synthesis.

I. Foundational Synthesis Pathways & Common Challenges

The synthesis of 2-(Benzyloxy)pyridine-4-carboxamide typically proceeds through two primary routes:

  • Amidation of 2-(Benzyloxy)pyridine-4-carboxylic acid: This involves the direct coupling of the corresponding carboxylic acid with an ammonia source.

  • Hydrolysis of 2-Benzyloxy-4-cyanopyridine: This pathway involves the conversion of a nitrile group to a primary amide.

Each route presents a unique set of challenges that can impact reaction yield and product purity. This guide will address the most common issues encountered in both pathways.

II. Troubleshooting Guide: Amidation of 2-(Benzyloxy)pyridine-4-carboxylic acid

Question: My amidation reaction of 2-(benzyloxy)pyridine-4-carboxylic acid is resulting in low yields. What are the potential causes and how can I optimize the reaction?

Low yields in the amidation of carboxylic acids are frequently due to incomplete activation of the carboxylic acid, side reactions, or difficult product isolation.[1]

Potential Causes & Optimization Strategies:
  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a stable ammonium-carboxylate salt.[2] To overcome this, the carboxylic acid must be activated.

    • Troubleshooting Steps:

      • Choice of Coupling Agent: Employ a suitable coupling agent to convert the carboxylic acid into a more reactive species. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or uronium-based reagents like HATU and TBTU.[2][3]

      • Use of Additives: Include additives such as HOBt (1-hydroxy-benzotriazole) or HOAt (1-hydroxy-7-aza-benzotriazole) when using carbodiimide coupling agents. These additives can suppress side reactions and reduce racemization if chiral centers are present.[2]

      • In Situ Acyl Halide Formation: Convert the carboxylic acid to an acyl chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This highly reactive intermediate will readily react with ammonia.

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role in amidation reactions.

    • Troubleshooting Steps:

      • Solvent Selection: Use an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) to avoid interference with the coupling reagents.[2]

      • Temperature Control: Many coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[2]

      • Stoichiometry: Ensure a slight excess of the amine source (e.g., ammonia solution or an ammonium salt) is used to drive the reaction to completion.

  • Side Reactions: The benzyloxy protecting group can be susceptible to cleavage under certain conditions.

    • Troubleshooting Steps:

      • Avoid Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases can lead to debenzylation.[4]

      • Hydrogenolysis Prevention: If using a palladium catalyst for other transformations in the synthetic route, be aware that the benzyl group can be cleaved by hydrogenolysis.

Experimental Protocol: Optimized Amidation using EDC/HOBt
  • Dissolve 2-(benzyloxy)pyridine-4-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of aqueous ammonia (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot graph TD { A[Start: Low Yield in Amidation] --> B{Check Carboxylic Acid Activation}; B --> C[Use Coupling Agent (EDC, HATU)]; B --> D[Consider In Situ Acyl Halide Formation]; A --> E{Evaluate Reaction Conditions}; E --> F[Optimize Solvent (DCM, DMF)]; E --> G[Control Temperature (0°C to RT)]; A --> H{Investigate Side Reactions}; H --> I[Avoid Harsh pH]; H --> J[Prevent Hydrogenolysis]; C & D & F & G & I & J --> K[Improved Yield]; }

Troubleshooting workflow for amidation.

III. Troubleshooting Guide: Hydrolysis of 2-Benzyloxy-4-cyanopyridine

Question: I am attempting to hydrolyze 2-benzyloxy-4-cyanopyridine to the amide, but I am observing incomplete conversion and the formation of the carboxylic acid byproduct. How can I improve the selectivity for the amide?

The hydrolysis of nitriles to amides can be challenging to control, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the reaction conditions.[5]

Potential Causes & Optimization Strategies:
  • Harsh Reaction Conditions: The use of strong acids or bases and high temperatures can promote the over-hydrolysis of the amide to the carboxylic acid.[6]

    • Troubleshooting Steps:

      • Controlled pH: Employ milder basic conditions. The use of a base like potassium carbonate in a suitable solvent system can favor the formation of the amide.[7] Some methods utilize catalytic amounts of a base.[6]

      • Temperature Management: Conduct the reaction at a lower temperature to slow down the rate of the second hydrolysis step. Monitor the reaction closely to stop it once the starting material is consumed.

      • Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme for a highly selective conversion of the nitrile to the amide under mild conditions.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to the recovery of unreacted starting material.

    • Troubleshooting Steps:

      • Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

      • Phase-Transfer Catalysis: If dealing with a biphasic system, the use of a phase-transfer catalyst can improve the reaction rate.

Experimental Protocol: Selective Basic Hydrolysis
  • To a solution of 2-benzyloxy-4-cyanopyridine (1 equivalent) in a solvent such as ethanol or a mixture of t-butanol and water, add a controlled amount of a base like sodium hydroxide (typically 2-5 equivalents).[4]

  • Heat the reaction mixture to a moderate temperature (e.g., reflux) and monitor its progress closely.[4]

  • Once the starting material is consumed (as indicated by TLC or HPLC), cool the reaction mixture.

  • Neutralize the reaction mixture carefully with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.

dot graph TD { A[Start: Incomplete Hydrolysis/Byproduct] --> B{Reaction Conditions Too Harsh?}; B -- Yes --> C[Use Milder Base]; B -- Yes --> D[Lower Reaction Temperature]; C & D --> E[Improved Amide Selectivity]; B -- No --> F{Incomplete Reaction?}; F -- Yes --> G[Increase Reaction Time]; F -- Yes --> H[Ensure Efficient Mixing]; G & H --> I[Complete Conversion]; }

Decision tree for optimizing nitrile hydrolysis.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my final product?

  • From Amidation: Unreacted 2-(benzyloxy)pyridine-4-carboxylic acid and byproducts from the coupling reagent are common impurities. If debenzylation occurs, 2-hydroxy-pyridine-4-carboxamide may also be present.

  • From Hydrolysis: The primary impurities are often unreacted 2-benzyloxy-4-cyanopyridine and the over-hydrolysis product, 2-(benzyloxy)pyridine-4-carboxylic acid.

Q2: What are the best purification techniques for 2-(Benzyloxy)pyridine-4-carboxamide?

  • Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is generally effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure material.

Q3: How can I confirm the identity and purity of my final product?

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Q4: Are there any safety precautions I should be aware of?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents like DCC are sensitizers and should be handled with care.

  • Acyl halides are corrosive and moisture-sensitive.

V. Summary of Key Optimization Parameters

ParameterAmidation RouteHydrolysis Route
Key Reagent Coupling Agent (e.g., EDC, HATU)Base (e.g., NaOH, K₂CO₃)
Solvent Aprotic (DCM, DMF)Protic or mixed (Ethanol, t-BuOH/H₂O)
Temperature 0°C to Room TemperatureModerate to Reflux
Key Challenge Carboxylic Acid ActivationControlling Over-hydrolysis
Primary Byproduct Unreacted Carboxylic AcidCarboxylic Acid

VI. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from

  • Nakama, K., et al. (2010). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 2(8), 965-969. Retrieved from

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from

  • Google Patents. (n.d.). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Retrieved from

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from

  • Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Retrieved from

Sources

Optimization

Technical Support Center: Strategies for Preventing Hydrolysis of 2-(Benzyloxy)pyridine-4-carboxamide

Welcome to the Technical Support Center for 2-(Benzyloxy)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Benzyloxy)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The stability of the amide group is critical for maintaining the structural integrity and biological activity of 2-(Benzyloxy)pyridine-4-carboxamide. This document offers a comprehensive overview of the mechanisms of amide hydrolysis and provides practical strategies to prevent this unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the amide group of 2-(Benzyloxy)pyridine-4-carboxamide susceptible to hydrolysis?

A1: The amide bond in 2-(Benzyloxy)pyridine-4-carboxamide, like most amides, is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1][2][3] Hydrolysis breaks the amide bond, yielding 2-(benzyloxy)pyridine-4-carboxylic acid and ammonia. This degradation can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing impurities.

It is crucial to consider that amides are generally stable functional groups, and their hydrolysis often requires harsh conditions such as prolonged heating with strong acids or bases.[2] However, even moderate conditions over extended periods can lead to noticeable degradation. Therefore, understanding the specific pH and temperature stability of your compound is essential.

Q2: What is the chemical mechanism behind the hydrolysis of the amide group?

A2: The mechanism of amide hydrolysis differs under acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[3][4] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia lead to the formation of the corresponding carboxylic acid.

Base-Catalyzed (Base-Promoted) Hydrolysis: In basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.[3][5] This intermediate then collapses, expelling the amide anion (a poor leaving group) to form the carboxylic acid. The amide anion subsequently deprotonates the carboxylic acid to form a carboxylate salt and ammonia. This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction.[5]

Q3: I am observing unexpected byproducts in my reaction. How can I confirm if they are due to amide hydrolysis?

A3: Several analytical techniques can be employed to identify the products of hydrolysis.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction.[6] The formation of a new, more polar spot corresponding to the carboxylic acid byproduct can indicate hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for detecting and quantifying the parent compound and its degradation products.[7] Developing a stability-indicating HPLC method is crucial for accurately assessing the extent of hydrolysis.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the parent compound and any potential degradation products, confirming the presence of the carboxylic acid and other fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural confirmation of the hydrolysis products. The disappearance of the amide proton signals and the appearance of a carboxylic acid proton signal would be indicative of hydrolysis.

A forced degradation study, where the compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high temperature), can help to generate the hydrolysis byproduct as a reference standard for these analytical methods.[7][8]

Q4: What practical steps can I take during my experimental workup to prevent amide hydrolysis?

A4: Careful control of the experimental conditions during workup is critical to prevent unwanted hydrolysis.

  • Avoid Strong Acids and Bases: Whenever possible, use mild acidic or basic conditions for pH adjustments. If strong acids or bases are necessary, perform the steps at low temperatures (e.g., 0 °C) and for the shortest possible duration.

  • Control Temperature: Hydrolysis rates are significantly accelerated by heat. Conduct all extractions and washes at room temperature or below. Avoid heating solutions containing 2-(Benzyloxy)pyridine-4-carboxamide, especially in the presence of water and acid or base.

  • Use Anhydrous Solvents: When working with the compound in solution for extended periods, using anhydrous solvents can minimize the risk of hydrolysis.

  • Prompt Isolation: Do not leave the compound in aqueous acidic or basic solutions for extended periods. Proceed with extraction and isolation of the product as quickly as possible.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter and provides actionable solutions.

Issue 1: Significant product loss during aqueous workup.

Potential Cause: Hydrolysis of the amide group due to prolonged exposure to acidic or basic aqueous layers.

Troubleshooting Steps:

  • Minimize Contact Time: Reduce the time your organic solution is in contact with aqueous acidic or basic washes.

  • Use Weaker Acids/Bases: Instead of strong acids like HCl, consider using a milder acid like saturated ammonium chloride solution for neutralization. For basic washes, a saturated sodium bicarbonate solution is often sufficient.

  • Work at Lower Temperatures: Perform all extractions and washes in an ice bath to slow down the rate of hydrolysis.

  • Back-Extraction: If the carboxylic acid byproduct is formed, it can often be removed by a basic wash (e.g., with sodium bicarbonate solution). The desired amide product should remain in the organic layer.

Issue 2: Degradation of the compound during storage.

Potential Cause: Residual moisture or acidic/basic impurities in the isolated product leading to slow hydrolysis over time.

Troubleshooting Steps:

  • Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of water and volatile impurities.

  • Neutralization: Before final isolation, ensure the organic solution containing the product is washed with a neutral brine solution to remove any residual acid or base.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Low Temperature Storage: Store the compound at low temperatures (e.g., -20 °C) to minimize any potential degradation over time.

Issue 3: Inconsistent results in biological assays.

Potential Cause: Hydrolysis of the amide in the assay buffer, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Buffer Stability Study: Perform a stability study of 2-(Benzyloxy)pyridine-4-carboxamide in your assay buffer over the time course of your experiment. Use HPLC to quantify the amount of parent compound remaining at different time points.

  • pH Optimization: If hydrolysis is observed, consider adjusting the pH of your assay buffer to a more neutral range where the amide is more stable.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your assays to minimize the impact of any potential degradation.

Methodologies and Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for accurately monitoring the purity of 2-(Benzyloxy)pyridine-4-carboxamide and detecting any degradation products.[7]

Objective: To develop an HPLC method that can separate 2-(Benzyloxy)pyridine-4-carboxamide from its potential hydrolysis product, 2-(benzyloxy)pyridine-4-carboxylic acid.

Materials:

  • 2-(Benzyloxy)pyridine-4-carboxamide

  • 2-(Benzyloxy)pyridine-4-carboxylic acid (can be synthesized by forced hydrolysis)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Forced Hydrolysis: To generate the carboxylic acid standard, reflux a small amount of the amide in 1M HCl for several hours. Neutralize the solution and extract the product. Confirm its identity by MS or NMR.

  • Method Development:

    • Start with a gradient method, for example, from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 20 minutes.

    • Inject a mixture of the amide and the synthesized carboxylic acid to check for separation.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the two peaks.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision.[9]

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Starting parameters for HPLC method development.

Protocol 2: Protective Group Strategy

In multi-step syntheses where the amide nitrogen is susceptible to unwanted side reactions, a protecting group can be employed.[10] Carbamates are common protecting groups for amides.[11]

Objective: To protect the amide nitrogen of 2-(Benzyloxy)pyridine-4-carboxamide with a Boc group.

Materials:

  • 2-(Benzyloxy)pyridine-4-carboxamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-(Benzyloxy)pyridine-4-carboxamide (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM.[11]

Visualizing the Workflow

Hydrolysis_Prevention_Workflow cluster_experiment Experimental Stage cluster_troubleshooting Troubleshooting & Prevention start Start Experiment with 2-(Benzyloxy)pyridine-4-carboxamide reaction Chemical Transformation start->reaction workup Aqueous Workup reaction->workup anhydrous Use Anhydrous Solvents reaction->anhydrous isolation Product Isolation workup->isolation hydrolysis_risk Potential for Amide Hydrolysis workup->hydrolysis_risk storage Storage isolation->storage analysis Analysis (HPLC, NMR) storage->analysis inert_atmo Store under Inert Atmosphere storage->inert_atmo low_temp_store Store at Low Temperature storage->low_temp_store end Pure Product analysis->end control_pH Control pH: Use mild acids/bases hydrolysis_risk->control_pH control_temp Control Temperature: Work at RT or below hydrolysis_risk->control_temp prompt_iso Prompt Isolation hydrolysis_risk->prompt_iso

Sources

Troubleshooting

Technical Support Center: Stability of the Benzyloxy Protecting Group Under Acidic Conditions

Welcome to the technical support center for the benzyloxy (Bn) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with or have question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzyloxy (Bn) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with or have questions about the stability and cleavage of benzyl ethers under acidic conditions. Here, we synthesize foundational principles with practical, field-tested insights to help you navigate your experimental workflows with confidence.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl (Bn) group to acidic conditions?

The benzyl ether is generally considered stable to a wide range of acidic conditions, which is a key advantage in multistep synthesis. Unlike highly acid-labile groups such as trityl (Tr), tert-butyldimethylsilyl (TBS), or acetals like tetrahydropyranyl (THP), the Bn group can withstand brief exposure to moderately acidic environments (e.g., pH > 2) without significant cleavage.[1] However, its stability is not absolute. Strong Brønsted or Lewis acids can cleave benzyl ethers, a property that can be exploited for deprotection when other methods are unsuitable.[1][2] The susceptibility to cleavage is highly dependent on the specific acid, solvent, temperature, and the electronic nature of the substrate.

Q2: What is the mechanism of acid-catalyzed benzyl ether cleavage?

Acid-catalyzed cleavage of a benzyl ether typically proceeds through an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, forming a good leaving group (the alcohol). Subsequent departure of the alcohol is facilitated by the formation of a resonance-stabilized benzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture, which can be the conjugate base of the acid, a solvent molecule, or an added scavenger.

Acid-Catalyzed Benzyl Ether Cleavage Start R-O-Bn Protonated R-O(H+)-Bn Start->Protonated + H+ Carbocation Bn+ Protonated->Carbocation - R-OH Trapped Bn-Nu Carbocation->Trapped + Nu- Alcohol R-OH Acid H+ Nucleophile Nu-

Caption: Mechanism of SN1-type acid-catalyzed benzyl ether cleavage.

Q3: When should I choose acidic deprotection over other methods like hydrogenolysis?

While catalytic hydrogenolysis (e.g., H₂, Pd/C) is the most common and often mildest method for benzyl ether cleavage, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, azides, and some nitro groups.[3][4] In such cases, or when catalytic poisoning is a concern (e.g., in the presence of sulfur-containing compounds), acidic cleavage becomes a valuable alternative, provided the rest of the molecule can tolerate the harsh conditions.[5]

Q4: How do electron-donating or -withdrawing groups on the aromatic ring of the benzyl group affect its stability?

Substituents on the aromatic ring significantly modulate the stability of the benzyl ether.

  • Electron-donating groups (e.g., p-methoxy) stabilize the benzylic carbocation intermediate, making the corresponding p-methoxybenzyl (PMB) ethers much more labile to acidic and oxidative cleavage than unsubstituted benzyl ethers.[2][6]

  • Electron-withdrawing groups (e.g., nitro) destabilize the carbocation, rendering the benzyl ether more robust and resistant to acidic cleavage.

This difference in reactivity is the foundation of orthogonal protection strategies, where a PMB group can be selectively removed in the presence of a Bn group.[7]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acid may not be strong enough to efficiently protonate the ether oxygen.

    • Solution: Switch to a stronger acid. If you are using a Brønsted acid like trifluoroacetic acid (TFA), consider adding a catalytic amount of a stronger acid like trifluoromethanesulfonic acid (TfOH) or using a potent Lewis acid such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI).[5][8]

  • Recombination of Carbocation with the Alcohol: The liberated benzyl carbocation can be recaptured by the product alcohol, leading to an equilibrium that disfavors the deprotected product.

    • Solution: Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (Et₃SiH), anisole, or pentamethylbenzene.[5] These agents irreversibly trap the benzyl carbocation, driving the reaction to completion.

  • Steric Hindrance: The benzyl ether may be located in a sterically congested environment, hindering access for the acid.

    • Solution: Increase the reaction temperature and/or time. If this is not feasible due to substrate instability, a smaller Lewis acid might be more effective.

Issue 2: Substrate Decomposition or Unwanted Side Reactions

Symptom: Formation of multiple unidentified byproducts, charring, or low mass balance.

Potential Causes & Solutions:

  • Acid-Labile Functional Groups: The substrate may contain other functional groups (e.g., silyl ethers, acetals, Boc groups) that are unstable to the acidic conditions required for benzyl ether cleavage.

    • Solution: Conduct a thorough analysis of your substrate's stability. If orthogonal protecting groups are present, you may need to reconsider your synthetic strategy. For example, a benzyl ether is far more stable to acid than an OTHP or OMOM group.[1] A milder Lewis acid that shows selectivity for benzyl ether cleavage might be an option.[9][10]

  • Friedel-Crafts-Type Alkylation: The benzyl carbocation generated during deprotection can act as an electrophile and alkylate other aromatic rings present in the molecule or solvent. This is a known issue, for instance, in peptide synthesis with tyrosine residues.[11]

    • Solution: As with incomplete deprotection, the use of a scavenger is crucial. Anisole is particularly effective at preventing this side reaction.

  • Rearrangement or Elimination: If the substrate has adjacent stereocenters or functionality, the harsh acidic conditions might induce epimerization, elimination, or other skeletal rearrangements.

    • Solution: Screen a panel of acidic reagents and conditions, starting with the mildest. Sometimes, simply changing the solvent can alter the reaction pathway and minimize side reactions. A summary of common acidic reagents and their typical conditions is provided below.

Data Summary: Common Acidic Reagents for Benzyl Ether Cleavage
ReagentTypical ConditionsScavenger (Recommended)Comments
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂; RT to refluxAnisole, Et₃SiHCommon, but often requires forcing conditions for unsubstituted Bn ethers.[5]
HBr/Acetic Acid 33% HBr in AcOH; RTNoneHarsh conditions; can cause side reactions.
Boron Trichloride (BCl₃) CH₂Cl₂; -78 °C to RTPentamethylbenzeneHighly effective, especially for hindered ethers.[8]
Boron Tribromide (BBr₃) CH₂Cl₂; -78 °C to RTNoneVery powerful; less selective than BCl₃.[8]
Trimethylsilyl Iodide (TMSI) CH₂Cl₂ or CH₃CN; RTNoneGenerates HI in situ; effective but can be harsh.
Lewis Acids (e.g., SnCl₄, AlCl₃) CH₂Cl₂; RTEtSHCan offer good selectivity in some cases.[9][10]
Experimental Protocol: General Procedure for TFA-Mediated Debenzylation with a Scavenger
  • Preparation: Dissolve the benzyl-protected substrate (1.0 equiv) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Scavenger: Add a scavenger, such as anisole (5.0–10.0 equiv) or triethylsilane (3.0–5.0 equiv), to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 10–50% v/v).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, carefully quench by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Caption: A decision tree for troubleshooting acidic benzyl ether deprotection.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Zhu, J., & Wu, X. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Tetrahedron Letters, 56(35), 5035-5037. Retrieved from [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. Retrieved from [Link]

  • Griesbeck, A. G., & Maptue, N. R. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855–859. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • Munson, M. C., & Barany, G. (1993). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 115(22), 10203–10210. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Murasawa, K., Ohara, K., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 6855-6859. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Benzyloxy)pyridine-4-carboxamide

This guide provides in-depth troubleshooting for common purification challenges encountered during the synthesis of 2-(Benzyloxy)pyridine-4-carboxamide. It is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common purification challenges encountered during the synthesis of 2-(Benzyloxy)pyridine-4-carboxamide. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to specific impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: A persistent polar impurity, likely unreacted starting material, is contaminating my crude product.

Q: My TLC analysis shows a significant spot at a low Rf, which I suspect is the 2-hydroxypyridine-4-carboxamide starting material from an incomplete Williamson ether synthesis. How can I effectively remove this?

A: This is a classic purification challenge arising from the similar polarities of the amide product and the hydroxyl-pyridine starting material. The key is to exploit the acidic nature of the phenolic hydroxyl group on the starting material, which your desired product lacks.

Root Cause Analysis: The Williamson ether synthesis, while robust, can be incomplete.[1][2][3] The unreacted 2-hydroxypyridine-4-carboxamide is significantly more polar and possesses an acidic proton (pKa ≈ 11) that the benzylated product does not have. This difference in acidity is the most effective handle for separation.

Recommended Solution: Acid-Base Extraction

This method leverages the ability to convert the acidic starting material into a water-soluble salt, thereby separating it from the neutral, organic-soluble product.[4][5]

Detailed Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Use approximately half the volume of the organic layer for the wash.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated starting material will partition into the aqueous (bottom) layer as its sodium or potassium salt.

  • Isolation: Drain the aqueous layer. Repeat the wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.

  • Neutralization & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified 2-(Benzyloxy)pyridine-4-carboxamide.

  • Verification: Confirm the absence of the starting material by TLC analysis.

Issue 2: My product is an off-white or yellow solid, and I suspect benzyl alcohol or related by-products.

Q: After the initial workup, my isolated 2-(Benzyloxy)pyridine-4-carboxamide has a noticeable yellow tint. What is the likely cause and the best purification method?

A: A yellow discoloration often points to residual benzylating agents (e.g., benzyl bromide) or, more commonly, by-products from their decomposition or side reactions, such as benzyl alcohol or dibenzyl ether. These impurities are typically less polar than your product. Recrystallization is the most effective technique for removing such contaminants to yield a high-purity, crystalline solid.[6]

Recommended Solution: Recrystallization

The goal is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.[7]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common choices for aromatic amides include ethanol, isopropanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexanes or acetone/water.[8][9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated carbon to adsorb colored impurities. Heat the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. Slow cooling generally promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Summary: Recommended Solvent Systems

Solvent System Target Compound Solubility Impurity Solubility Notes
Ethanol (95%) High (Hot), Low (Cold) High (Hot & Cold) A good starting point for many aromatic amides.[6]
Ethyl Acetate / Hexanes High in hot EtOAc High in mixture Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Reheat to clarify and cool.
Acetonitrile High (Hot), Moderate (Cold) Varies Often gives very pure crystals for amides.[6]

| Acetone / Water | High in hot Acetone | High in mixture | Similar to EtOAc/Hexanes; water acts as the anti-solvent.[9] |

Issue 3: Column chromatography results in poor separation and significant product loss.

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm getting broad peaks, tailing, and low recovery. What's going wrong?

A: Pyridine-containing compounds are notoriously challenging to purify via standard silica gel chromatography.[11][12] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to irreversible adsorption, peak tailing, and on-column degradation, resulting in poor separation and low yield.[12]

Recommended Solution: Modified Column Chromatography

To mitigate these issues, the silica gel must be "deactivated" or a different stationary phase should be used.

Workflow Diagram: Troubleshooting Pyridine Chromatography

G start Start: Poor Separation of Pyridine Derivative check_tailing Is significant peak tailing observed? start->check_tailing add_base Option 1: Add Base to Eluent (e.g., 0.5-1% Et₃N) check_tailing->add_base  Yes neutral_alumina Option 2: Switch to Neutral Alumina check_tailing->neutral_alumina  Yes end_capped Option 3: Use End-Capped Silica or C18 (Reversed-Phase) check_tailing->end_capped  Yes success Result: Improved Peak Shape & Recovery add_base->success neutral_alumina->success end_capped->success

Caption: Decision workflow for improving chromatographic purification of basic pyridine compounds.

Detailed Protocols:

  • Method A: Deactivation with a Basic Additive

    • Eluent Preparation: Prepare your eluent (e.g., a gradient of ethyl acetate in hexanes) and add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N).

    • Equilibration: Before loading your sample, flush the column with several column volumes of this base-containing eluent. This deactivates the acidic sites by forming a transient salt with the silanol groups.

    • Elution: Load your sample and run the column as usual. The triethylamine will compete with your pyridine compound for binding to the silica, allowing your product to elute with a much-improved peak shape.[6]

  • Method B: Switching the Stationary Phase

    • Neutral Alumina: For moderately polar compounds, neutral alumina is an excellent alternative to silica. It lacks the strong acidity of silica gel and often provides better recovery for basic compounds.

    • Reversed-Phase (C18) Silica: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography is a powerful option. The stationary phase is non-polar (C18-functionalized silica), and the eluent is polar (e.g., water/acetonitrile or water/methanol). This avoids the acid-base interaction issue entirely.

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Performing column chromatography on pyridine-based compounds sucks [OC] . Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester. [Link]

  • Separation of pyridine or pyridine derivatives
  • What is the best technique for amide purification? . ResearchGate. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides . Chemistry Stack Exchange. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • What is best method to remove pyridine from a reaction mixture? . ResearchGate. [Link]

  • The Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine . PMC. [Link]

  • Method for pyridine amine derivative . Chromatography Forum. [Link]

  • benzyl ether cleavage . YouTube. [Link]

  • Pyridine Synthesis: Cliff Notes . Baran Lab. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Williamson Ether Synthesis Guide . Scribd. [Link]

  • Purification and crystallization of benzoylformate decarboxylase . PubMed. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide . Der Pharma Chemica. [Link]

  • Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Go-to recrystallization solvent mixtures . Reddit. [Link]

  • Williamson ether synthesis . Lumen Learning. [Link]

  • Gas-Liquid Chromatography of Pyridines Using New Solid Support . Analytical Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . YouTube. [Link]

Sources

Troubleshooting

Optimizing temperature and pressure for pyridine carboxamide synthesis

Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameters of temperature and pressure. Our goal is to empower you with the scientific understanding to optimize your synthetic routes, improve yields, and ensure the highest purity of your target molecules.

Troubleshooting Guide: Common Issues in Pyridine Carboxamide Synthesis

Navigating the complexities of amide bond formation on a pyridine scaffold can present several challenges. This section addresses common problems encountered during synthesis, with a focus on how temperature and pressure adjustments can provide effective solutions.

Problem Potential Cause(s) Related to Temperature & Pressure Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: The reaction temperature may be too low to overcome the activation energy for amide bond formation. This is particularly relevant for less reactive amines or sterically hindered substrates.[1] 2. Reactant or Product Degradation: Excessive heat can lead to the thermal decomposition of starting materials, reagents, or the desired pyridine carboxamide product.[2][3] 3. Unfavorable Reaction Equilibrium: For reversible amidation reactions, higher temperatures can shift the equilibrium away from the product, especially if water is not effectively removed.[4]1. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction rate and stability.[1] For reactions involving coupling agents like EDC or DCC, starting at room temperature is often effective, with gentle heating if the reaction is sluggish.[5][6] 2. Control Heating and Reaction Time: Avoid prolonged heating at high temperatures. Once the reaction reaches completion (as determined by monitoring), promptly begin the workup procedure.[1] If thermal degradation is suspected, consider running the reaction at a lower temperature for a longer duration. 3. Azeotropic Water Removal: For direct condensation reactions between a carboxylic acid and an amine, which can be reversible, employ a Dean-Stark apparatus or use a solvent that forms an azeotrope with water (e.g., toluene) to drive the reaction forward.[7] Alternatively, using a solvent-free system under reduced pressure can also effectively remove water.[4]
Formation of Impurities 1. Side Reactions: Elevated temperatures can promote competing side reactions, such as the formation of α-ketoamides in aminocarbonylation reactions or racemization of chiral centers.[8][9] 2. Dehydration of Primary Amides: For primary pyridine carboxamides, high temperatures can lead to dehydration, forming the corresponding nitrile. 3. Oxidation: The pyridine ring or other sensitive functional groups can be susceptible to oxidation at higher temperatures, especially in the presence of air.[1]1. Temperature Screening: Conduct small-scale experiments at various temperatures to identify a range that maximizes the formation of the desired product while minimizing byproducts. For aminocarbonylation, lower temperatures may favor the formation of the simple amide over the α-ketoamide.[10] 2. Moderate Heating: When synthesizing primary amides, use the lowest effective temperature to achieve a reasonable reaction rate and avoid excessive heat that could promote nitrile formation. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when heating for extended periods.[1]
Inconsistent Reaction Rates 1. Poor Solubility of Reactants: At lower temperatures, starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture and inconsistent kinetics. 2. Inefficient Mass Transfer (for gas-liquid reactions): In aminocarbonylation reactions, the dissolution of carbon monoxide (CO) into the liquid phase can be rate-limiting. This is influenced by both temperature and pressure.1. Solvent and Temperature Optimization: Choose a solvent in which all reactants are soluble at the desired reaction temperature. Gentle heating can improve solubility and lead to more reproducible reaction times. 2. Adjusting Pressure in Carbonylation: Increasing the CO pressure can enhance its concentration in the solvent, thereby increasing the reaction rate.[8][11] However, excessively high pressures might favor the formation of double carbonylation products (α-ketoamides).[8][11] Optimization of CO pressure is crucial for achieving both a good reaction rate and high selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic use of temperature and pressure to optimize the synthesis of pyridine carboxamides.

Q1: What is the typical starting temperature for a pyridine carboxamide synthesis using a coupling agent like EDC or DCC?

For many coupling reactions involving N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), room temperature (20-25°C) is an excellent starting point.[5][6] These reagents are generally reactive enough under these conditions. If the reaction is sluggish, particularly with electron-deficient amines or sterically hindered substrates, gentle heating to 40-60°C can be beneficial.[12]

Q2: How does temperature affect the selectivity between amide and α-ketoamide formation in palladium-catalyzed aminocarbonylation?

In palladium-catalyzed aminocarbonylation of halo-pyridines, temperature plays a significant role in selectivity. Generally, higher temperatures can favor the formation of the simple carboxamide, while lower temperatures may lead to the formation of the α-ketoamide, which arises from double carbon monoxide insertion.[10] Therefore, careful temperature control is a key tool for directing the reaction towards the desired product.

Q3: When is it necessary to use elevated pressure in pyridine carboxamide synthesis?

Elevated pressure is most commonly employed in specific types of reactions:

  • Aminocarbonylation: A super-atmospheric pressure of carbon monoxide (CO) is often necessary to ensure a sufficient concentration of dissolved CO in the reaction mixture to drive the catalytic cycle. The optimal pressure can vary, with ranges from 5 to 40 bar being reported, depending on the desired product (amide vs. α-ketoamide).[8][11][13]

  • Hydrogenation: If a precursor to the pyridine carboxamide requires a reduction step, such as the reduction of a nitro group, high-pressure hydrogen gas is used in conjunction with a catalyst.

  • High-Temperature, Solvent-Free Reactions: In some instances, running a reaction at high temperatures in a sealed vessel can generate significant autogenous pressure, which can accelerate the reaction rate.[14]

Q4: Can I run my pyridine carboxamide synthesis under vacuum?

Yes, applying a vacuum can be advantageous, particularly for direct amidation reactions between a carboxylic acid and an amine.[4] By reducing the pressure, water, which is a byproduct of the reaction, can be continuously removed, thus shifting the reaction equilibrium towards the formation of the amide.[4] This technique is often used in solvent-free systems or with high-boiling point solvents.

Q5: What are the signs of thermal degradation during my reaction?

The most common visual indicator of thermal degradation is a change in the color of the reaction mixture, often turning dark brown or black.[1] Analytically, you may observe the appearance of new, unidentified spots on your TLC plate or peaks in your HPLC or GC-MS chromatograms that do not correspond to your starting materials, product, or expected intermediates. If degradation is suspected, it is advisable to repeat the reaction at a lower temperature.

Visualizations and Protocols

Workflow for Temperature and Pressure Optimization

The following diagram illustrates a systematic approach to optimizing temperature and pressure for a generic pyridine carboxamide synthesis.

Caption: A systematic workflow for optimizing temperature and pressure.

Experimental Protocol: General Procedure for Pyridine Carboxamide Synthesis from an Acyl Chloride

This protocol describes a general method for synthesizing a pyridine carboxamide from the corresponding pyridine acyl chloride and an amine.

Materials:

  • Pyridine acyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 eq)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.1 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of the pyridine acyl chloride (1.0 eq) in the anhydrous solvent to the cooled amine solution. The reaction of acyl chlorides with amines can be exothermic.[]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

References

  • Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. (2025). ResearchGate. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). MDPI. [Link]

  • Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air. (2021). ACS Publications. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Semantic Scholar. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Biocatalytic amide bond formation. (2023). Royal Society of Chemistry. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006).
  • High-Efficiency Aminocarbonylation by Introducing CO to a Pressurized Continuous Flow Reactor. (2025). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PMC. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2010). MDPI. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... (2022). PMC. [Link]

  • Chemistry of Amides. (2022). LibreTexts. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2025). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). ACS Omega. [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). Organic Process Research & Development. [Link]

  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (n.d.). Royal Society of Chemistry. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2020). PMC. [Link]

  • Theoretical study on the thermal decomposition of pyridine. (2025). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012). ResearchGate. [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). R Discovery. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. (1976). ScholarWorks at WMU. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW HEAT-RESISTANT PYRIDINE-BASED POLYIMIDES CONTAINING PREFORMED AMIDE UNITS. (n.d.). SID. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(Benzyloxy)pyridine-4-carboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-(Benzyloxy)pyridine-4-carboxamide. As Senior Application Scientists, we have compiled this comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(Benzyloxy)pyridine-4-carboxamide. As Senior Application Scientists, we have compiled this comprehensive guide to address the common and complex crystallization challenges encountered during the synthesis and purification of this compound. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Physicochemical Properties

While specific experimental data for 2-(Benzyloxy)pyridine-4-carboxamide is not extensively available in public literature, we can infer its properties based on its structural components: the pyridine-4-carboxamide core and the benzyloxy substituent.

The pyridine-4-carboxamide moiety imparts polarity and the capacity for strong hydrogen bonding through the amide group and the pyridine nitrogen. The benzyloxy group introduces a significant nonpolar, aromatic character, which will influence its solubility in organic solvents.

Table 1: Estimated Physicochemical Properties of 2-(Benzyloxy)pyridine-4-carboxamide

PropertyEstimated Value/CharacteristicRationale
CAS Number 1458028-73-3[1]
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Physical State Likely a crystalline solidIsonicotinamide (the parent amide) is a solid with a melting point of 155-157 °C[2][3]. The addition of the benzyloxy group increases molecular weight and van der Waals forces, making a solid state highly probable.
Melting Point 140-160 °CThis is an educated estimate. Isonicotinamide melts at 155-157 °C[2][3]. The bulky benzyloxy group may disrupt crystal packing compared to the unsubstituted amide, potentially lowering the melting point.
Solubility Profile Soluble in polar aprotic and some polar protic solvents; sparingly soluble in nonpolar solvents.The polar carboxamide and pyridine functionalities suggest solubility in solvents like DMSO, DMF, and alcohols. The nonpolar benzyloxy group may enhance solubility in chlorinated solvents and aromatic hydrocarbons compared to isonicotinamide.
Polymorphism High potential for polymorphismPyridine carboxamides, such as nicotinamide and isonicotinamide, are known to be highly polymorphic[4][5][6].

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 2-(Benzyloxy)pyridine-4-carboxamide?

A1: Given the molecule's dual polar and nonpolar characteristics, a good starting point is to screen solvents from different polarity classes.

  • Polar Protic Solvents: Ethanol, isopropanol, and methanol are excellent starting points. Amides often show good solubility in hot alcohols.

  • Polar Aprotic Solvents: Acetonitrile, ethyl acetate, and acetone are also strong candidates. Acetonitrile, in particular, is often successful for recrystallizing amides[7].

  • Chlorinated Solvents: Dichloromethane and chloroform can be effective, especially given the presence of the aromatic benzyloxy group.

  • Aromatic Solvents: Toluene may be a good choice, as aromatic rings in the solvent can interact favorably with the benzyloxy and pyridine rings of your compound.

Q2: My compound is soluble in everything I try, even at room temperature. What should I do?

A2: This indicates you are using solvents that are too "good." In this situation, an anti-solvent crystallization approach is recommended.

Protocol: Anti-Solvent Crystallization

  • Dissolve your compound in a minimal amount of the "good" solvent (the one it is highly soluble in) at room temperature.

  • Slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble) dropwise until you observe persistent cloudiness (nascent precipitation).

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

Diagram 1: Anti-Solvent Crystallization Workflow

Caption: Workflow for anti-solvent crystallization.

A common and effective anti-solvent pair is a polar solvent like ethanol or acetone with a nonpolar solvent like hexanes or heptane.

Q3: I'm not getting any crystals, even after cooling the solution for an extended period. What's wrong?

A3: This is a common issue that can arise from several factors. The primary reason is often that the solution is not supersaturated.

Troubleshooting Steps for No Crystal Formation:

  • Reduce Solvent Volume: Gently heat your solution and evaporate a portion of the solvent. This will increase the concentration of your compound. Allow it to cool slowly again.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The micro-abrasions on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Drastic Cooling: If slow cooling doesn't work, try placing the flask in a colder environment, such as a -20 °C freezer. Note that rapid cooling may result in smaller, less pure crystals.

Troubleshooting Guide

Problem 1: Oiling Out - My compound separates as a liquid instead of a solid.

Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is common when the solution is too concentrated or when using a high-boiling point solvent.

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent to decrease the concentration. Cool slowly.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by adding the anti-solvent at room temperature or by using a solvent with a lower boiling point.

  • Change Solvents: Select a solvent with a lower boiling point.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Cause1 High Concentration? Start->Cause1 Cause2 High BP Solvent? Cause1->Cause2 No Solution1 Re-heat & Add More Solvent Cause1->Solution1 Yes Solution2 Switch to Lower BP Solvent Cause2->Solution2 Yes End Successful Crystallization Cause2->End No, Re-evaluate System Solution1->End Solution2->End

Caption: Decision tree for addressing "oiling out".

Problem 2: Polymorphism - I've gotten crystals, but they have a different appearance/melting point than a previous batch.

Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms can have different physical properties, including melting point, solubility, and stability. Pyridine carboxamides are known to be highly polymorphic.

Solutions & Characterization:

  • Controlled Crystallization Conditions: To obtain a consistent polymorphic form, it is crucial to carefully control crystallization parameters such as solvent, cooling rate, and agitation.

  • Characterization: If you suspect polymorphism, it is essential to characterize the different crystal forms using analytical techniques:

    • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect any phase transitions between polymorphs upon heating.

    • Thermogravimetric Analysis (TGA): TGA can help identify if you have a solvate (a crystal form that incorporates solvent molecules) by showing weight loss at specific temperatures.

Table 2: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but the benzyloxy group may limit solubility.
EthanolHigh78A versatile solvent for many organic compounds.
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82A good alternative to ethanol.
AcetonitrileMedium-High82Often excellent for amides.
AcetoneMedium56A good, volatile solvent.
Ethyl AcetateMedium77A common solvent for a wide range of polarities.
DichloromethaneMedium-Low40Good for compounds with aromatic character, but highly volatile.
TolueneLow111Good for aromatic compounds, but has a high boiling point.
HexanesLow~69Typically used as an anti-solvent.

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your crude 2-(Benzyloxy)pyridine-4-carboxamide. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram 3: Single-Solvent Recrystallization Workflow

Single_Solvent_Recrystallization Start Crude Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool IceBath Cool in Ice Bath Cool->IceBath Isolate Vacuum Filtration IceBath->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for single-solvent recrystallization.

References

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 2-(Benzyloxy)pyridine-4-carboxamide

Welcome to the technical support guide for the sustainable synthesis of 2-(Benzyloxy)pyridine-4-carboxamide. This document provides researchers, chemists, and drug development professionals with practical, in-depth guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sustainable synthesis of 2-(Benzyloxy)pyridine-4-carboxamide. This document provides researchers, chemists, and drug development professionals with practical, in-depth guidance on transitioning from conventional, often hazardous, solvents to greener alternatives. In a landscape of increasing regulatory scrutiny and environmental consciousness, adopting sustainable practices is not just beneficial, but essential. This guide is structured in a problem-oriented question-and-answer format to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs): The "Why" Behind Green Solvents

Q1: What are the primary issues with traditional solvents like DMF, NMP, and DCM for synthesizing 2-(Benzyloxy)pyridine-4-carboxamide?

A: The amide bond formation, a cornerstone of pharmaceutical synthesis, has historically relied on dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM).[1][2][3] While effective, these solvents pose significant environmental, health, and safety risks:

  • Toxicity: DMF and NMP are classified as Substances of Very High Concern (SVHC) under REACH regulations due to their reproductive toxicity.

  • Environmental Impact: Many traditional solvents are derived from petrochemical sources, are not biodegradable, and contribute to environmental pollution.[1][3] DCM is a suspected carcinogen and an environmental pollutant.

  • Process Demands: Their high boiling points make them difficult to remove, requiring energy-intensive processes and leading to potential contamination of the final product.

The drive to replace these hazardous solvents is a key objective of green chemistry.[1][4]

Q2: What criteria define a "green" solvent for our synthesis?

A: A green solvent is not merely a replacement but an upgrade to the overall process, evaluated against several principles of green chemistry.[4] Key characteristics include:

  • Source: Derived from renewable resources (bio-derived) rather than finite petrochemicals.[5]

  • Safety: Exhibits low toxicity to humans and aquatic life, is non-carcinogenic, and non-mutagenic.

  • Environmental Fate: Readily biodegradable and does not persist in the environment.

  • Efficiency: Has a low energy demand for its production and removal (e.g., lower boiling point for distillation).

  • Performance: Effectively facilitates the desired reaction without compromising yield or purity.

Examples of promising bio-derived solvents include 2-methyltetrahydrofuran (2-MeTHF) and Cyrene™ (dihydrolevoglucosenone).[4][5]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter when adapting your synthesis of 2-(Benzyloxy)pyridine-4-carboxamide to a green solvent system.

Problem 1: My reaction is sluggish and gives poor yields in a bio-derived solvent.

A: This is a common challenge when substituting solvents, as the reaction environment's physical and chemical properties change. Cyrene, while an excellent bio-based alternative to DMF, has different properties, such as higher viscosity, which can affect reaction kinetics.[6][7] Here’s how to troubleshoot:

  • Re-evaluate Your Coupling Reagent: While HATU is effective, its performance can be solvent-dependent. The formation of the active O-acylisourea intermediate can be influenced by solvent polarity and viscosity.[8] Consider screening other coupling reagents that may perform better in Cyrene.

  • Optimize Temperature: The higher viscosity of Cyrene may require a moderate increase in temperature (e.g., 40-60 °C) to improve mass transfer and reaction rates. However, be cautious, as excessive heat can promote side reactions like debenzylation.

  • Check Reagent Solubility: Ensure your starting materials, 2-(Benzyloxy)pyridine-4-carboxylic acid and the amine, are fully soluble in Cyrene at the reaction temperature. If solubility is an issue, a co-solvent might be necessary, though this can detract from the "green" credentials of the process.

  • Increase Reaction Time: Due to kinetics, the reaction may simply require more time to reach completion. Monitor progress closely using TLC or LC-MS to determine the optimal reaction time and avoid degradation.

ParameterIssue in CyreneRecommended ActionRationale
Temperature Slower kinetics due to viscosity.Increase temperature to 40-60 °C.Enhances molecular motion and reaction rate.
Coupling Reagent Suboptimal performance of HATU.Screen alternatives like TBTU or EDC/HOBt.Different reagents have varying sensitivities to the solvent environment.
Reaction Time Incomplete conversion.Extend reaction time and monitor via TLC/LC-MS.Allows the reaction to reach completion under new kinetic conditions.
Stirring Poor mixing in a viscous solvent.Use a high-torque overhead stirrer for larger scales.Ensures homogeneity of the reaction mixture.
  • To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add 2-(Benzyloxy)pyridine-4-carboxylic acid (1.0 eq).

  • Add Cyrene™ to create a 0.5 M solution. Stir until the acid is fully dissolved.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and stir vigorously.

  • Monitor the reaction's progress every hour using TLC or LC-MS.

  • Once the starting material is consumed, proceed with the workup procedure.

G start Low Yield in Cyrene solubility Check Reagent Solubility start->solubility solubility->start Insoluble (Consider co-solvent) temp Increase Temperature (40-60 °C) solubility->temp Soluble reagent Screen Coupling Reagents (TBTU, EDC/HOBt) temp->reagent time Extend Reaction Time (Monitor by TLC) reagent->time complete Reaction Complete time->complete

Caption: Troubleshooting workflow for low amide synthesis yield.

Problem 2: Product isolation from high-boiling green solvents is difficult.

A: This is a critical and practical challenge with high-boiling point solvents. Standard rotary evaporation is often ineffective. The strategy shifts from removing the solvent from the product to extracting the product from the solvent.

  • Liquid-Liquid Extraction: This is the most common method. Since Cyrene is water-miscible, the first step is to dilute the reaction mixture with a significant volume of water. This will cause most organic products, like 2-(Benzyloxy)pyridine-4-carboxamide, to precipitate or become amenable to extraction.

  • Solvent Selection for Extraction: Choose an extraction solvent in which your product is highly soluble but Cyrene is not. Ethyl acetate or 2-MeTHF are good first choices. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.

  • Washing the Organic Layer: After extraction, wash the combined organic layers with brine to remove residual water and any remaining water-soluble impurities.

  • Final Purification: After drying the organic layer (e.g., with Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure, the crude product can be purified using standard techniques like column chromatography or recrystallization.[9]

G start Reaction Complete solvent_type What is the solvent? start->solvent_type bio_solvent High-Boiling Bio-Solvent (e.g., Cyrene) solvent_type->bio_solvent Bio-derived des Deep Eutectic Solvent (e.g., ChCl:Urea) solvent_type->des DES water Aqueous Medium solvent_type->water Water dilute_water Dilute with Water bio_solvent->dilute_water des->dilute_water extract Extract with Organic Solvent (e.g., EtOAc, 2-MeTHF) water->extract If soluble precipitate Precipitate / Crystallize Product water->precipitate dilute_water->extract purify Purify Crude Product (Chromatography / Recrystallization) extract->purify precipitate->purify

Caption: Decision tree for product purification from green solvents.

Problem 3: I am observing debenzylation as a major side product.

A: Debenzylation is a known side reaction, often catalyzed by acid or base, or through hydrogenolysis.[10] The choice of reagents and conditions in your green solvent system is critical to minimizing this.

  • Base Selection: While a base like DIPEA is common, some amine bases can promote debenzylation at elevated temperatures. Consider using a non-nucleophilic, sterically hindered base. If the reaction is run for extended periods at high temperatures, the risk increases.

  • Coupling Reagent Choice: Some coupling reagents or their byproducts can create a slightly acidic environment. For instance, using EDC with HCl salt can introduce acid. Ensure you are using the free base form or an adequate amount of a tertiary amine base to neutralize any acid.

  • Avoid Catalytic Hydrogenation Conditions: While not directly related to amide coupling, ensure that no residual hydrogenation catalyst (like Pd/C) is present from previous steps, as this will rapidly cleave the benzyl group under a hydrogen atmosphere (or with a hydrogen source).

  • Reaction Temperature and Time: This is the most crucial factor. Debenzylation is often accelerated by heat. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. As established before, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-processing which can lead to byproduct formation.

Comparative Analysis of Promising Green Solvents

A: The "best" solvent depends on your specific priorities, including scale, available equipment, and desired reaction conditions (e.g., thermal vs. microwave). Here is a comparison of leading candidates.

SolventSourceBoiling Point (°C)Key AdvantagesChallenges & Considerations
Water Universal100Non-toxic, non-flammable, cheap. Excellent for microwave-assisted synthesis.[11][12]Poor solubility for many organic reagents. Requires water-tolerant coupling chemistry.
2-MeTHF Bio-derived[4]80Good replacement for THF/DCM. Higher boiling point than THF, forms fewer peroxides. Favorable environmental profile.Can be more expensive than traditional solvents. Workup requires standard extraction.
Cyrene™ Bio-derived[7]227Excellent bio-based alternative for DMF/NMP.[6][13] High polarity. Biodegradable.High viscosity and boiling point make isolation challenging. May require elevated temperatures.
Deep Eutectic Solvents (DES) Component-basedN/A (Decomposes)Non-volatile, non-flammable, often biodegradable. Can act as both solvent and catalyst.[14][15]High viscosity. Product isolation requires dilution and extraction. Can be thermally sensitive.
Supercritical CO₂ (scCO₂) Industrial byproduct31 (Critical Temp)Non-toxic, non-flammable.[16] Product is easily isolated by depressurization. Tunable solvent properties.Requires specialized high-pressure equipment. Poor solvent for polar/ionic species.[16]

References

  • Benchchem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • NIScPR Online Publishing. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac.
  • Fisher Scientific. Amide Synthesis.
  • PMC.
  • PMC. Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • BOC Sciences.
  • ResearchGate. N-(4-Benzoylphenyl)pyridine-2-carbothioamide.
  • ACS Sustainable Chemistry & Engineering. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry.
  • RSC Publishing.
  • PMC. Supercritical carbon dioxide: a solvent like no other.
  • RSC Publishing.
  • Benchchem.
  • Master Organic Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents.
  • Novartis OAK. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Banaras Hindu University. Review on green solvent supercritical carbon dioxide and its chemical reactions.
  • SciSpace.
  • Chemistry LibreTexts. 24.3: Synthesis of Amides.
  • ResearchGate. Visible‐Light‐Mediated Amide Synthesis in Deep Eutectic Solvents | Request PDF.
  • ResearchGate. (PDF)
  • ResearchGate. Cyrene: A bio-based novel and sustainable solvent for organic synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium.
  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • ACS Publications. Chemical Reactions in Supercritical Carbon Dioxide.
  • Chemguide.
  • ResearchGate. Organic Reactions in Supercritical Carbon Dioxide.
  • PMC - NIH. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.
  • Sigma-Aldrich.
  • AIP Publishing.
  • Pearson. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons.
  • Arkivoc. Chemical reactions in supercritical carbon dioxide.
  • ACS GCI Pharmaceutical Roundtable. Bio-derived Solvents.
  • ResearchGate.
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PMC.

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Optimization

Technical Support Center: Synthesis of 2-Substituted Pyridine-4-Carboxamides

Welcome to the technical support center for the synthesis of 2-substituted pyridine-4-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-substituted pyridine-4-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges related to steric hindrance in this critical amide bond formation. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail robust protocols to help you overcome these synthetic hurdles.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of sterically hindered 2-substituted pyridine-4-carboxamides.

Q1: My amide coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is the most frequent problem when a bulky substituent at the 2-position of the pyridine ring hinders the approach of the amine to the activated carboxylic acid.

  • Initial Diagnosis: The primary suspect is the steric clash between the 2-substituent (e.g., -Cl, -CH3, -Ph) and the incoming amine, which slows down the rate of nucleophilic attack on the activated carboxylate intermediate. Standard coupling reagents may not be potent enough or may create an even bulkier activated intermediate.

  • Core Problem Visualization:

    G cluster_0 Root Cause Analysis cluster_1 Troubleshooting Pathway Start Low/No Conversion Steric_Hindrance High Steric Hindrance at Pyridine C2 Position Start->Steric_Hindrance Primary Cause Reagent_Issue Ineffective Carboxylic Acid Activation Steric_Hindrance->Reagent_Issue Leads to Conditions_Issue Suboptimal Reaction Conditions Steric_Hindrance->Conditions_Issue Requires adjustment of Solution4 Employ a Catalytic Method Steric_Hindrance->Solution4 Bypass with Solution1 Switch to a More Powerful Coupling Reagent (e.g., Phosphonium or Iminium/Uronium Salts) Reagent_Issue->Solution1 Address with Solution2 Convert to Acyl Fluoride Intermediate Reagent_Issue->Solution2 Alternative strategy Solution3 Increase Reaction Temperature / Use Microwave Conditions_Issue->Solution3 Address with

    Caption: Troubleshooting flowchart for low conversion.

  • Recommended Solutions:

    • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient. Switch to phosphonium salts (e.g., PyBOP®, PyAOP®, BOP ) or aminium/uronium salts (HATU, HBTU, HCTU ).[1] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the energy barrier imposed by steric hindrance. Phosphonium salts are particularly advantageous as they do not have the potential side reaction of guanidinylation of the free amine.[2]

    • Employ Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can dramatically improve yields. Acyl fluorides are particularly effective as they are less bulky than acyl chlorides and highly reactive towards amines, even sterically hindered ones.[3] This can be achieved in situ using reagents like Deoxo-Fluor® or PyFluor.

    • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. If conventional heating leads to decomposition, consider using a sealed-vial microwave reactor. Microwave heating can rapidly and uniformly increase the temperature, often leading to cleaner reactions and significantly reduced reaction times.[4][5][6]

    • Change the Solvent: Ensure your reactants are fully solvated. Aprotic polar solvents like DMF, NMP, or DMA are generally preferred. In some cases, less polar solvents like DCM can be effective, particularly for acyl halide routes.

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

A2: Side product formation often arises from the high reactivity of the coupling reagents or harsh reaction conditions.

  • Initial Diagnosis: Common side products include the formation of an N-acylurea (with carbodiimides), racemization of adjacent chiral centers, or reaction with other nucleophilic groups in your molecule. The choice of base is also critical.

  • Recommended Solutions:

    • Optimize the Base: A non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[1] For reactions prone to racemization, a weaker base like sym-collidine or N-methylmorpholine (NMM) may be beneficial.[1] Avoid using nucleophilic bases like triethylamine (TEA) or pyridine, which can compete with your desired amine.

    • Use Additives: When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are essential.[1] They act as activated ester intermediates, increasing efficiency and suppressing side reactions and racemization.[1] Modern reagents like HATU already incorporate an HOBt-like moiety (HOAt) for this purpose.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. A large excess can lead to more side products. The carboxylic acid and amine should typically be used in a 1:1 to 1:1.1 ratio.

Part 2: Frequently Asked Questions (FAQs)

This section delves into the chemical principles governing the synthesis and provides deeper insights into making strategic experimental choices.

Q3: Why is steric hindrance at the 2-position of a pyridine ring so impactful on amide coupling?

A3: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbonyl carbon at the 4-position more electrophilic and susceptible to nucleophilic attack.[7] However, a substituent at the 2-position (ortho to the ring nitrogen) creates significant steric bulk in the direct vicinity of the reacting center. During the reaction, a tetrahedral intermediate is formed. The 2-substituent can sterically clash with both the incoming amine and the activating group, destabilizing this transition state and increasing the activation energy of the reaction.

Q4: How do I choose between a phosphonium salt (like PyBOP®) and an aminium salt (like HATU)?

A4: Both are excellent choices for hindered couplings, but they have subtle differences.

  • Phosphonium Salts (PyBOP®, PyAOP®): These reagents are generally considered very robust and clean. They activate the carboxylic acid to form a phosphonium ester intermediate. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial when using an excess of the coupling reagent.[2]

  • Aminium/Uronium Salts (HATU, HCTU): These are among the most reactive coupling reagents available. HATU, for example, generates a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance (neighboring group participation), further accelerating the coupling reaction. However, they can potentially react with the amine to form a guanidinium byproduct, so precise stoichiometry is more critical.

Comparison of Common Coupling Reagents for Hindered Systems

ReagentClassActivating GroupRelative ReactivityKey AdvantagesPotential Issues
EDC/HOBt CarbodiimideOBt Active EsterModerateCost-effective, commonOften insufficient for severe hindrance, N-acylurea byproduct
PyBOP® PhosphoniumOBt Active EsterHighClean, no guanidinylation, stableByproducts can be hard to remove
HATU Aminium/UroniumOAt Active EsterVery HighExtremely fast, anchimeric assistancePotential for guanidinylation, higher cost
COMU® Aminium/UroniumOxyma Active EsterVery HighHigh reactivity, low racemizationHigher cost
T3P® Phosphonic AnhydrideMixed AnhydrideHighHigh yields, easy byproduct removalRequires careful handling (viscous liquid)

Part 3: Advanced Strategies & Protocols

For the most challenging substrates, alternative approaches may be necessary.

Strategy 1: In Situ Acyl Fluoride Formation

This protocol is highly effective for coupling both sterically hindered acids and electron-deficient amines where other methods fail.[3]

  • Principle: The carboxylic acid is converted to the corresponding acyl fluoride using a fluorinating agent like cyanuric fluoride or XtalFluor-E®. The small size of fluorine minimizes steric hindrance in the activated intermediate, facilitating the nucleophilic attack by the amine.[3]

  • Detailed Protocol: Acyl Fluoride Coupling with Cyanuric Fluoride

    • To a solution of the 2-substituted pyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add pyridine (1.2 eq).

    • Add a solution of cyanuric fluoride (0.5 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the acyl fluoride by LC-MS or by quenching a small aliquot with methanol.

    • Once formation is complete, add the desired amine (1.1 eq) and an additional equivalent of pyridine or DIPEA (2.0 eq total).

    • Allow the reaction to stir at room temperature or heat to 40 °C if necessary. Monitor for completion by LC-MS (typically 4-16 hours).

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with DCM or EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography.

Strategy 2: Catalytic Amide Bond Formation

For greener and more atom-economical approaches, catalytic methods are gaining traction. Boronic acid catalysts can facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid.[8]

  • Principle: The boronic acid catalyst forms a reactive complex with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or molecular sieves.

  • Workflow for Catalytic Amidation:

    G Start Combine Acid, Amine, & Solvent Add_Catalyst Add Boronic Acid Catalyst (5-10 mol%) Start->Add_Catalyst Setup Set up with Dean-Stark or Molecular Sieves Add_Catalyst->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Workup Aqueous Workup & Purification Monitor->Workup

    Caption: General workflow for boronic acid-catalyzed amidation.

Strategy 3: Flow Chemistry

For challenging reactions, transitioning to a continuous flow setup can offer significant advantages.[9][10]

  • Principle: Pumping the reaction mixture through a heated and pressurized reactor allows for precise control over reaction time and temperature, often accessing "superheated" conditions above the solvent's boiling point safely.[11] This can dramatically accelerate slow reactions and improve yields.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. MilliporeSigma (Novabiochem®).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Why is pyridine a nucleophilic c
  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.
  • Amide synthesis by acyl
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • The Synthesis of Sterically Hindered Amides.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chapter 17: Catalytic Amide Bond Forming Methods. Royal Society of Chemistry.
  • Microwave-Assisted Synthesis of Amide under Solvent-free Conditions.
  • Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science (RSC Publishing).
  • Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts.
  • Greener Methods: Catalytic Amide Bond Form

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Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to 2-(Benzyloxy)pyridine-4-carboxamide and Its Analogs for Pharmaceutical Research

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing irref...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing irrefutable evidence of molecular structure and purity. This guide offers an in-depth comparative analysis of the spectroscopic properties of 2-(Benzyloxy)pyridine-4-carboxamide, a key heterocyclic scaffold, against its structural analogs. By delving into the nuances of NMR, IR, Mass Spectrometry, and UV-Vis data, we aim to equip researchers with the foundational knowledge to interpret and predict the spectroscopic behavior of this important class of molecules.

The strategic placement of the benzyloxy group at the 2-position and the carboxamide at the 4-position of the pyridine ring creates a unique electronic and steric environment. Understanding how these features, and alterations thereof, manifest in various spectra is crucial for structure elucidation, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Causality Behind Experimental Choices

Standard NMR experiments are conducted in deuterated solvents such as DMSO-d₆ or CDCl₃ to avoid solvent interference in the ¹H NMR spectrum.[1][2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0 ppm). For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton and carbon signals.[3]

Comparative ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key diagnostic signals for 2-(Benzyloxy)pyridine-4-carboxamide and its analogs are the pyridine ring protons, the benzylic methylene protons, and the amide protons.

Table 1: Comparative ¹H NMR Data (δ, ppm) of 2-(Benzyloxy)pyridine-4-carboxamide and Analogs

CompoundPyridine H-3Pyridine H-5Pyridine H-6Benzylic CH₂Amide NH₂Aromatic (Benzyl)
2-(Benzyloxy)pyridine-4-carboxamide ~7.3-7.4~7.8-7.9~8.5-8.6~5.4~7.6 & ~8.1 (br s)~7.3-7.5 (m)
Isonicotinamide (4-Pyridinecarboxamide) 8.76 (d)7.82 (d)8.76 (d)-8.28 & 7.79 (br s)-
2-Hydroxypyridine-4-carboxamide ~7.0~7.5~8.2-~7.5 & ~8.0 (br s)-
2-(Benzyloxy)pyridine ~6.8~7.6~8.25.38-7.3-7.5 (m)

Data are approximate and may vary based on solvent and concentration.

Analysis:

  • The benzyloxy group at the 2-position exerts a significant electronic effect on the pyridine ring. The electron-donating nature of the oxygen atom shields the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to the unsubstituted isonicotinamide.

  • The chemical shift of the benzylic methylene protons (~5.4 ppm) is a characteristic feature and is sensitive to the electronic nature of the pyridine ring.

  • The amide protons typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shifts can be highly variable depending on the solvent and temperature.[4]

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to hybridization, electronegativity of attached atoms, and steric effects.[5]

Table 2: Comparative ¹³C NMR Data (δ, ppm) of 2-(Benzyloxy)pyridine-4-carboxamide and Analogs

CompoundPyridine C-2Pyridine C-3Pyridine C-4Pyridine C-5Pyridine C-6Benzylic CH₂Carbonyl C=O
2-(Benzyloxy)pyridine-4-carboxamide ~163~110~145~118~150~68~167
Isonicotinamide (4-Pyridinecarboxamide) 150.5121.7142.0121.7150.5-166.2
2-Hydroxypyridine-4-carboxamide ~165~108~140~115~148-~170
2-(Benzyloxy)pyridine 163.6111.4138.8117.1149.467.5-

Data are approximate and may vary based on solvent and concentration.

Analysis:

  • The C-2 carbon, directly attached to the electronegative oxygen of the benzyloxy group, is significantly deshielded and appears far downfield (~163 ppm).[5]

  • The carbonyl carbon of the carboxamide group is also highly deshielded, appearing in the range of 165-170 ppm.[5]

  • Substitution at the 2-position breaks the symmetry of the pyridine ring, resulting in six distinct signals for the pyridine carbons in the analogs, unlike the three signals observed for the symmetrical isonicotinamide.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by measuring the absorption of infrared radiation. This technique requires minimal sample preparation.

Comparative IR Analysis

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-(Benzyloxy)pyridine-4-carboxamide and Analogs

Functional Group2-(Benzyloxy)pyridine-4-carboxamideIsonicotinamide2-Hydroxypyridine-4-carboxamide
N-H Stretch (Amide) ~3400-3100 (two bands, broad)~3360, ~3170~3400-3100 (broad)
C-H Stretch (Aromatic) ~3100-3000~3050~3100-3000
C-H Stretch (Aliphatic) ~2950-2850--
C=O Stretch (Amide I) ~1680-1660~1670~1650
N-H Bend (Amide II) ~1620-1580~1620~1600
C=C, C=N Stretch (Aromatic) ~1600-1450~1600-1450~1600-1450
C-O Stretch (Ether) ~1250-1200--

Analysis:

  • The presence of the amide group is confirmed by the characteristic N-H stretching bands and the strong C=O (Amide I) and N-H bending (Amide II) absorptions.[6]

  • The C-O stretching frequency of the benzyloxy ether linkage is a key diagnostic peak for 2-(Benzyloxy)pyridine-4-carboxamide.[6]

  • Hydrogen bonding can significantly broaden the N-H and O-H stretching bands and may cause shifts in the C=O stretching frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electrospray Ionization (ESI)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Comparative MS Analysis

Table 4: Expected Molecular Ions and Key Fragments

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragments (m/z)
2-(Benzyloxy)pyridine-4-carboxamide C₁₃H₁₂N₂O₂229.0991 (tropylium ion), 122 (isonicotinamide radical cation)
Isonicotinamide C₆H₆N₂O123.05106, 78
2-Hydroxypyridine-4-carboxamide C₆H₆N₂O₂139.04122, 94

Analysis:

  • A prominent fragment at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a hallmark of compounds containing a benzyl group. This is formed through the cleavage of the benzylic C-O bond.

  • The fragmentation pattern can help differentiate between isomers. For example, the loss of a benzyloxy radical from the parent compound would be a characteristic fragmentation pathway.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present.

Experimental Protocol: Solution-Phase UV-Vis

The compound is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, at a known concentration. The absorbance is then measured over a range of wavelengths (typically 200-400 nm).

Comparative UV-Vis Analysis

Table 5: Approximate UV-Vis Absorption Maxima (λ_max, nm)

Compoundπ → π* Transitionn → π* Transition
2-(Benzyloxy)pyridine-4-carboxamide ~220, ~260~300
Isonicotinamide ~215, ~265~290
2-(Benzyloxy)pyridine ~215, ~270-

Data are approximate and may vary based on solvent.

Analysis:

  • Pyridine and its derivatives typically exhibit two main absorption bands corresponding to π → π* transitions.[7][8] The presence of substituents can cause a shift in the wavelength and intensity of these bands (bathochromic or hypsochromic shifts).[9][10]

  • The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is generally weaker and appears at a longer wavelength.[7] The benzyloxy group can influence the position of this absorption.

Visualizing the Workflow

A logical workflow is essential for the comprehensive spectroscopic analysis of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Structure MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight IR FT-IR Spectroscopy (ATR) Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophores Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report & Publication

Caption: Workflow for the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic comparison of 2-(Benzyloxy)pyridine-4-carboxamide with its analogs reveals predictable and rational trends. The presence of the benzyloxy group significantly influences the chemical shifts in NMR, introduces a characteristic C-O stretch in the IR spectrum, and leads to a definitive fragmentation pattern in mass spectrometry. A thorough understanding of these spectroscopic signatures is indispensable for researchers in drug discovery and development, enabling confident structure elucidation and the synthesis of novel therapeutic agents. This guide provides a foundational framework for interpreting the spectral data of this important class of heterocyclic compounds.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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  • Singh, R., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry.
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  • Jaffé, H. H. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.
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  • Tarah, S. A., & Aghabozorg, H. (2014). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society.
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  • NIST. 4-Pyridinecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

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  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
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  • Matrix Fine Chemicals. PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-(Benzyloxy)pyridine-4-carboxamide using LC-MS

For researchers and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of safe and effective therapeutic development. The compound 2-(Benzyloxy)pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of safe and effective therapeutic development. The compound 2-(Benzyloxy)pyridine-4-carboxamide, a heterocyclic molecule of interest in medicinal chemistry, is no exception. Its purity directly impacts downstream reactions, biological activity, and safety profiles. This guide provides an in-depth, experience-driven protocol for validating the purity of 2-(Benzyloxy)pyridine-4-carboxamide, leveraging the unparalleled specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind the methodology, present a detailed experimental workflow, and compare its performance against other analytical techniques.

The Imperative for High-Fidelity Purity Analysis

In pharmaceutical research, impurities can arise from various sources, including the synthetic route, degradation, or storage. For a molecule like 2-(Benzyloxy)pyridine-4-carboxamide, potential impurities could include starting materials, regioisomers, or by-products from incomplete reactions. Undetected impurities can lead to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and costly delays in the development pipeline. Therefore, a robust analytical method that can separate, identify, and quantify the target compound and its potential impurities is not just a regulatory requirement but a scientific necessity.

Why LC-MS is the Gold Standard for This Application

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds like 2-(Benzyloxy)pyridine-4-carboxamide for several compelling reasons:

  • High Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) data, which is a highly specific identifier for a molecule. This allows for the unambiguous identification of the target compound, even in the presence of co-eluting impurities that might have similar UV profiles.

  • Exceptional Sensitivity: LC-MS can detect and quantify analytes at very low concentrations (femtomole to attomole levels), which is crucial for identifying trace-level impurities.[1]

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information that can help in the characterization of unknown impurities.

  • Versatility: LC-MS is compatible with a wide range of compounds, including those that are thermally labile or non-volatile, making it a versatile tool in a drug discovery lab.[2][3]

The combination of liquid chromatography's separation power with the specificity and sensitivity of mass spectrometry makes LC-MS an indispensable tool for purity validation.[4]

Experimental Workflow: A Step-by-Step Guide

The following protocol is a comprehensive guide for the LC-MS analysis of 2-(Benzyloxy)pyridine-4-carboxamide. The choices made at each step are grounded in the principles of chromatography and mass spectrometry to ensure a robust and reliable method.

LC-MS Workflow for Purity Validation cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis SamplePrep Dissolve Sample in Mobile Phase A/B (50:50) Injection Inject Sample (1-5 µL) SamplePrep->Injection StandardPrep Prepare Serial Dilutions of Reference Standard StandardPrep->Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) Column->Gradient Ionization Electrospray Ionization (ESI) Positive Ion Mode Gradient->Ionization Detection Full Scan MS (m/z 100-500) Ionization->Detection Fragmentation Tandem MS (MS/MS) on Parent Ion for Confirmation Detection->Fragmentation Integration Integrate Chromatographic Peaks Fragmentation->Integration Identification Identify Peaks by m/z Integration->Identification Quantification Calculate Purity (% Area) Identification->Quantification Analytical Method Comparison LCMS LC-MS High Specificity (m/z) High Sensitivity Provides Structural Info (MS/MS) Ideal for Unknowns HPLCUV HPLC-UV Good for Quantitation Lower Specificity (UV only) Requires Chromophoric Impurities Less Sensitive GCMS GC-MS Requires Volatile/Stable Compounds Potential for Thermal Degradation Excellent for Volatile Impurities Topic Purity of 2-(Benzyloxy)pyridine-4-carboxamide Topic->LCMS Optimal Choice Topic->HPLCUV Alternative Topic->GCMS Less Suitable

Sources

Validation

A Comparative Guide to Quality Control Reference Standards for 2-(Benzyloxy)pyridine-4-carboxamide

This guide provides a comprehensive framework for establishing robust quality control (QC) reference standards for 2-(Benzyloxy)pyridine-4-carboxamide. As a crucial intermediate in various research and development pipeli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) reference standards for 2-(Benzyloxy)pyridine-4-carboxamide. As a crucial intermediate in various research and development pipelines, ensuring the identity, purity, and consistency of this compound is paramount. This document offers a comparative analysis of essential analytical techniques, detailed experimental protocols, and insights into potential impurities, empowering researchers, scientists, and drug development professionals to implement effective quality control strategies.

Introduction: The Critical Role of a Well-Characterized Reference Standard

2-(Benzyloxy)pyridine-4-carboxamide is a pyridine carboxamide derivative with potential applications in medicinal chemistry and materials science. The reliability and reproducibility of research and manufacturing processes involving this compound are directly dependent on the quality of the starting materials. A thoroughly characterized reference standard serves as the benchmark against which all subsequent batches are compared, ensuring consistency and minimizing variability in experimental outcomes.

The establishment of a quality control workflow for a reference standard is a multi-faceted process that encompasses unequivocal identification, stringent purity assessment, and accurate assay determination. This guide will delve into the primary analytical techniques employed for this purpose, offering a comparative perspective to aid in method selection and implementation.

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is essential for the comprehensive characterization of a 2-(Benzyloxy)pyridine-4-carboxamide reference standard. The following sections compare the most pertinent techniques, highlighting their strengths and limitations.

Chromatographic Techniques for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and assay determination for non-volatile organic molecules like 2-(Benzyloxy)pyridine-4-carboxamide. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Comparison of HPLC Detection Methods:

DetectorPrincipleAdvantagesDisadvantagesBest Suited For
UV-Vis Measures the absorbance of UV-Vis light by the analyte.Robust, simple, cost-effective, and widely available. Good for quantitative analysis of chromophoric compounds.[1]Requires the analyte to have a chromophore. May have limited sensitivity for some impurities.Routine purity analysis and assay.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highly sensitive and selective. Provides molecular weight and structural information, aiding in impurity identification.[2][3]Higher cost and complexity compared to UV-Vis. Can be affected by matrix effects.Impurity profiling, identification of unknown impurities, and confirmation of identity.
Charged Aerosol Detector (CAD) Measures charge imparted to aerosol particles of the analyte.Universal detector, does not require a chromophore. Provides a more uniform response for different compounds compared to UV.Can be sensitive to mobile phase composition and gradient changes.Analysis of non-chromophoric impurities and when a universal response is desired.

Experimental Protocol: HPLC-UV Method for Purity and Assay

This protocol provides a starting point for the analysis of 2-(Benzyloxy)pyridine-4-carboxamide and should be validated for its intended use.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 2-(Benzyloxy)pyridine-4-carboxamide.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanols on the column, leading to better peak shape for basic compounds like pyridines.[1]

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase ensures the elution of a wide range of potential impurities with varying polarities.

Spectroscopic Techniques for Identity and Structure Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity of the reference standard.

Comparison of Spectroscopic Techniques:

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure elucidation. Quantitative capabilities (qNMR).Lower sensitivity compared to MS. Requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Can be coupled with chromatography (LC-MS) for mixture analysis.[2][3]Isomeric compounds may not be distinguishable by MS alone.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple. Provides a characteristic "fingerprint" for the compound.Limited structural information compared to NMR.

Experimental Protocol: ¹H NMR Characterization

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Signals for 2-(Benzyloxy)pyridine-4-carboxamide (in CDCl₃):

  • Aromatic protons of the benzyl group (5H).

  • Methylene protons of the benzyl group (2H).

  • Pyridine ring protons (3H).

  • Amide protons (2H, may be broad and exchangeable).

Experimental Protocol: Mass Spectrometry (MS) Analysis

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically suitable for pyridine compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

Expected Mass: The protonated molecule [M+H]⁺ for 2-(Benzyloxy)pyridine-4-carboxamide (C₁₃H₁₂N₂O₂) would have a theoretical m/z of 229.0977. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Understanding and Controlling Impurities

A critical aspect of quality control is the identification and control of impurities. Impurities can arise from the synthetic process or from degradation of the final product.[4][5][6]

Potential Process-Related Impurities

Based on common synthetic routes to pyridine carboxamides, potential impurities could include:[7][8]

  • Starting Materials: Unreacted starting materials such as 2-chloro-pyridine-4-carboxamide or benzyl alcohol.

  • Intermediates: Incomplete reaction products.

  • By-products: Products from side reactions.

Potential Degradation Products

Pyridine derivatives can be susceptible to degradation, particularly through oxidation or hydrolysis.[9][10][11][12][13] Potential degradation pathways for 2-(Benzyloxy)pyridine-4-carboxamide could involve:

  • Hydrolysis of the amide group: Forming 2-(benzyloxy)pyridine-4-carboxylic acid.

  • Oxidation of the pyridine ring: Leading to N-oxide formation.

  • Cleavage of the benzyl ether: Forming 2-hydroxypyridine-4-carboxamide and toluene.

The following diagram illustrates a general workflow for impurity identification and characterization.

Impurity Identification and Control Workflow

Establishing Reference Standard Specifications

Based on the analytical data, a set of specifications should be established for the 2-(Benzyloxy)pyridine-4-carboxamide reference standard. These specifications provide the acceptance criteria for future batches.

Example Certificate of Analysis (CoA) Specifications:

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMRConforms to structure
Identity MS (ESI+)[M+H]⁺ = 229.10 ± 0.05
Purity by HPLC HPLC-UV (254 nm)≥ 99.5%
Individual Impurity HPLC-UV (254 nm)≤ 0.15%
Total Impurities HPLC-UV (254 nm)≤ 0.5%
Loss on Drying TGA or Vacuum Oven≤ 0.5%
Residue on Ignition Muffle Furnace≤ 0.1%

These specifications are guided by international standards such as the ICH Q3A guidelines for impurities in new drug substances.[4][5][14][15][16]

Conclusion

The establishment of a high-quality reference standard for 2-(Benzyloxy)pyridine-4-carboxamide is a fundamental requirement for ensuring the integrity and reproducibility of research and development activities. A combination of chromatographic and spectroscopic techniques provides the necessary data to confirm identity, assess purity, and quantify the material. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and maintain a robust quality control system for this important chemical entity.

References

  • ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. (2006, October 1). [Link]

  • Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. ResearchGate. [Link]

  • Degradation of pyridines in the environment. Taylor & Francis Online. (2009, January 9). [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006, October 25). [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. uspbpep.com. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024, July 27). [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • USP Chapter 1086: Impurities in Drugs. Scribd. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. FDA. (2018, August 1). [Link]

  • Elemental Impurities: new USP chapters. Impact Analytical. [Link]

  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. PMC. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. (2022, March 10). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Reddit. (2021, December 2). [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. ACS Publications. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection. Chromatography Today. [Link]

  • MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectrometry Data. eScholarship.org. (2014, November 4). [Link]

  • The emergence of mass spectrometry in biochemical research. Duke Computer Science. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. (2023, February 9). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • Niacinamide; LC-ESI-QTOF; MS2; CE:30 V; [M+H]+. MassBank. (2009, September 10). [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]

  • (PDF) N-(4-Benzoylphenyl)pyridine-2-carbothioamide. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Bioactivity of 2-Benzyloxy and 2-Methoxy Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, each influencing the molecule's physicochemical properties and, consequently, its biological activity. Among these, the introduction of an alkoxy group at the 2-position has proven to be a fruitful strategy in modulating the efficacy of pyridine-based compounds. This guide provides an in-depth, objective comparison of the bioactivity of two key classes of 2-alkoxypyridines: 2-benzyloxy and 2-methoxy derivatives. By examining their structure-activity relationships (SAR) and the underlying electronic and steric effects, we aim to furnish researchers with the insights necessary to make informed decisions in the design and development of next-generation pyridine-based therapeutics.

Unveiling the Structural Nuances: Benzyloxy vs. Methoxy

The fundamental difference between the 2-benzyloxy and 2-methoxy substituents lies in their size, conformational flexibility, and electronic properties. These distinctions are pivotal in dictating how the derivatives interact with biological targets.

  • Steric Hindrance: The benzyloxy group is significantly bulkier than the methoxy group. This steric bulk can influence the molecule's ability to fit into the binding pocket of a target protein, potentially leading to altered selectivity and potency.

  • Electronic Effects: Both substituents are oxygen-linked and thus exert an electron-donating effect on the pyridine ring through resonance, which can modulate the ring's reactivity and basicity. However, the phenyl ring in the benzyloxy group also introduces aromatic properties and the potential for π-π stacking interactions with biological targets. The methoxy group, being smaller, has a more localized electronic influence.

  • Lipophilicity: The benzyloxy group imparts a greater degree of lipophilicity to the parent molecule compared to the methoxy group. This can significantly affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The following diagram illustrates the structural differences and their potential impact on bioactivity.

G cluster_0 2-Benzyloxy Pyridine Derivative cluster_1 2-Methoxy Pyridine Derivative Bulky Benzyloxy Group Bulky Benzyloxy Group Increased Lipophilicity Increased Lipophilicity Bulky Benzyloxy Group->Increased Lipophilicity contributes to Potential for π-π Stacking Potential for π-π Stacking Bulky Benzyloxy Group->Potential for π-π Stacking enables Altered Target Binding Altered Target Binding Increased Lipophilicity->Altered Target Binding influences Potential for π-π Stacking->Altered Target Binding enhances Smaller Methoxy Group Smaller Methoxy Group Lower Lipophilicity Lower Lipophilicity Smaller Methoxy Group->Lower Lipophilicity results in Localized Electronic Effect Localized Electronic Effect Smaller Methoxy Group->Localized Electronic Effect exerts Potentially Different Target Affinity Potentially Different Target Affinity Lower Lipophilicity->Potentially Different Target Affinity affects Localized Electronic Effect->Potentially Different Target Affinity modulates

Caption: Key structural and physicochemical differences between 2-benzyloxy and 2-methoxy pyridine derivatives.

Comparative Bioactivity Profile

While direct head-to-head comparative studies are limited, a comprehensive analysis of the existing literature allows for an insightful comparison of the bioactivities of these two classes of compounds, particularly in the realms of anticancer and antimicrobial research.

Anticancer Activity

The pyridine nucleus is a privileged scaffold in the design of anticancer agents.[1] The nature of the substituent at the 2-position can profoundly impact the antiproliferative activity.

2-Methoxy Pyridine Derivatives:

Research has shown that the presence and positioning of methoxy groups on the pyridine ring can enhance antiproliferative activity.[1] For instance, an increase in the number of methoxy groups has been correlated with a decrease in the IC50 values against certain cancer cell lines, indicating greater potency.[2] The electronic-donating nature of the methoxy group can influence the electron density of the pyridine ring, which may be crucial for interaction with specific enzymatic targets. Some studies have synthesized novel 2-methoxypyridine derivatives that have shown promising cytotoxic effects against various cancer cell lines.[3]

2-Benzyloxy Pyridine Derivatives:

The larger benzyloxy group can offer distinct advantages in anticancer drug design. The potential for π-π stacking interactions with aromatic residues in the active site of a target protein can lead to enhanced binding affinity. Furthermore, the increased lipophilicity conferred by the benzyloxy group may improve cell membrane permeability, leading to higher intracellular concentrations of the drug. Several 2-benzylpyridine derivatives have been identified as bioactive molecules with potential applications in cancer therapy.[4]

Comparative Insights:

Based on structure-activity relationship (SAR) principles, it can be inferred that the choice between a 2-benzyloxy and a 2-methoxy substituent will largely depend on the specific topology and chemical nature of the target's binding site.

  • For targets with a spacious hydrophobic pocket that can accommodate a bulky group and contains aromatic residues, a 2-benzyloxy substituent may offer superior activity due to enhanced van der Waals and π-π stacking interactions.

  • Conversely, for targets with a more constrained binding site where steric hindrance is a limiting factor, the smaller 2-methoxy group would be a more favorable choice.

The following table summarizes hypothetical IC50 values based on general SAR trends observed in the literature.

Compound ClassCancer Cell LineHypothetical IC50 (µM)Rationale
2-Benzyloxy PyridineA (Large hydrophobic pocket)5Enhanced binding via π-π stacking and hydrophobic interactions.
2-Methoxy PyridineA (Large hydrophobic pocket)15Lacks the additional binding interactions of the benzyl group.
2-Benzyloxy PyridineB (Constrained binding site)50Steric hindrance prevents optimal binding.
2-Methoxy PyridineB (Constrained binding site)10Smaller size allows for a better fit in the active site.
Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties.[5] The 2-alkoxy substitution plays a significant role in modulating their efficacy against various pathogens.

2-Methoxy Pyridine Derivatives:

Several studies have reported the synthesis of 2-methoxypyridine derivatives with notable antibacterial and antifungal activities.[6] The electronic properties of the methoxy group can influence the overall charge distribution of the molecule, which may be important for interactions with bacterial cell membranes or essential enzymes.

2-Benzyloxy Pyridine Derivatives:

The increased lipophilicity of 2-benzyloxy pyridine derivatives can be a double-edged sword in the context of antimicrobial activity. While it can enhance the ability of the compound to penetrate the lipid-rich cell walls of bacteria, it might also lead to non-specific toxicity. However, the benzyloxy moiety can also be a key pharmacophoric feature for specific antimicrobial targets.

Comparative Insights:

The differential impact on antimicrobial activity is likely governed by the mechanism of action.

  • For compounds that act on the bacterial cell membrane, the greater lipophilicity of 2-benzyloxy derivatives could lead to enhanced membrane disruption and, therefore, higher potency.

  • For compounds that target specific intracellular enzymes, the optimal choice will again depend on the steric and electronic requirements of the enzyme's active site.

The following workflow outlines a general approach for comparing the bioactivity of these two classes of derivatives.

G cluster_0 Comparative Bioactivity Workflow start Synthesize 2-Benzyloxy and 2-Methoxy Pyridine Analogs physchem Characterize Physicochemical Properties (LogP, pKa, etc.) start->physchem anticancer In Vitro Anticancer Assays (e.g., MTT Assay) physchem->anticancer antimicrobial In Vitro Antimicrobial Assays (e.g., MIC Determination) physchem->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_id Lead Compound Identification sar->lead_id

Caption: A streamlined workflow for the comparative evaluation of 2-benzyloxy and 2-methoxy pyridine derivatives.

Experimental Protocols

To facilitate the direct comparison of these derivatives in a laboratory setting, we provide standardized protocols for key in vitro bioactivity assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Trypsinize the cells and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the 2-benzyloxy and 2-methoxy pyridine derivatives in DMSO.
  • Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations.
  • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

1. Bacterial Culture:

  • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate overnight at 37°C with shaking.

2. Inoculum Preparation:

  • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Further dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

3. Compound Dilution:

  • Prepare a stock solution of the test compounds in a suitable solvent.
  • Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing the broth medium.

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well.
  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

  • Visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The choice between a 2-benzyloxy and a 2-methoxy substituent on a pyridine core is a critical decision in the design of bioactive molecules. While the smaller, electron-donating methoxy group can be advantageous in situations where steric constraints are paramount, the bulkier and more lipophilic benzyloxy group offers the potential for enhanced binding through hydrophobic and π-π stacking interactions. The optimal choice is ultimately target-dependent and should be guided by a thorough understanding of the target's structure and the desired pharmacokinetic profile of the lead compound. The experimental protocols provided herein offer a standardized framework for the direct and objective comparison of these two important classes of pyridine derivatives, paving the way for the rational design of more potent and selective therapeutic agents.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Examples of bioactive 2-benzylpyridines.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 2-(Benzyloxy)pyridine-4-carboxamide

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides an in-depth comparison of two primary synthetic routes to 2-(Benzyloxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides an in-depth comparison of two primary synthetic routes to 2-(Benzyloxy)pyridine-4-carboxamide, a valuable building block in medicinal chemistry. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to empower chemists to make informed decisions for optimal synthesis in their laboratories.

Introduction

2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic compound with potential applications in the development of new therapeutic agents. Its structure combines a pyridine core, a benzyloxy ether, and a carboxamide functional group, offering multiple points for further chemical modification. The efficient construction of this molecule is therefore of significant interest. This guide will compare two distinct synthetic strategies:

  • Route 1: Late-Stage Amidation. This convergent approach involves the initial synthesis of a 2-(benzyloxy)pyridine-4-carboxylic acid intermediate, followed by a final amidation step to introduce the carboxamide group.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This linear strategy begins with a functionalized pyridine-4-carboxamide and introduces the benzyloxy group via a nucleophilic substitution reaction.

Each route will be evaluated based on its experimental efficiency, scalability, and the chemical reasoning behind each synthetic step.

Route 1: Late-Stage Amidation of 2-(Benzyloxy)pyridine-4-carboxylic Acid

This synthetic pathway is predicated on the robust and widely applicable amide bond formation as the final key step. The success of this route hinges on the efficient preparation of the carboxylic acid intermediate.

Workflow for Route 1

Route 1 Workflow A 2-Chloro-4-methylpyridine B 2-Hydroxy-4-methylpyridine A->B Hydrolysis C 2-(Benzyloxy)-4-methylpyridine B->C Williamson Ether Synthesis D 2-(Benzyloxy)pyridine-4-carboxylic Acid C->D Oxidation E 2-(Benzyloxy)pyridine-4-carboxamide D->E Amidation

Caption: Synthetic workflow for Route 1, proceeding through a carboxylic acid intermediate.

Experimental Protocols

Step 1a: Synthesis of 2-Hydroxy-4-methylpyridine

The initial step involves the hydrolysis of 2-chloro-4-methylpyridine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces the chloride.

  • Protocol: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a mixture of dioxane and water (1:1), add sodium hydroxide (2.0 eq). Heat the mixture to reflux (approximately 100 °C) for 12 hours. After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of ~7. The product can be extracted with a suitable organic solvent like ethyl acetate.

Step 1b: Synthesis of 2-(Benzyloxy)-4-methylpyridine

A Williamson ether synthesis is employed to introduce the benzyl protecting group. The alkoxide of 2-hydroxy-4-methylpyridine, formed in situ, acts as a nucleophile, attacking the electrophilic benzyl bromide.

  • Protocol: To a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract the product with ethyl acetate.

Step 1c: Synthesis of 2-(Benzyloxy)pyridine-4-carboxylic Acid

The methyl group at the 4-position is oxidized to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation. The reaction should be performed under neutral or slightly alkaline conditions to prevent cleavage of the benzyloxy group[1].

  • Protocol: Dissolve 2-(benzyloxy)-4-methylpyridine (1.0 eq) in a mixture of t-butanol and water. Heat the solution to 70-90°C and add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours with vigorous stirring[1]. Continue heating until the purple color disappears. Filter the hot mixture to remove manganese dioxide, cool the filtrate, and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product[1].

Step 1d: Synthesis of 2-(Benzyloxy)pyridine-4-carboxamide

The final step is the formation of the amide bond. A variety of coupling reagents can be used; HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient choice.

  • Protocol: To a solution of 2-(benzyloxy)pyridine-4-carboxylic acid (1.0 eq) in DMF at 0 °C, add HATU (1.5 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq). After stirring for a few minutes, add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 eq). Allow the reaction to warm to room temperature and stir for 30-60 minutes. Dilute with water and extract the product with an organic solvent.

Route 2: Nucleophilic Aromatic Substitution on a Pyridine-4-carboxamide Core

This approach builds the molecule in a more linear fashion, starting with a pre-functionalized pyridine ring. The key transformation is the displacement of a leaving group at the 2-position by a benzyl alkoxide.

Workflow for Route 2

Route 2 Workflow A 2-Chloropyridine-4-carbonitrile B 2-Chloropyridine-4-carboxamide A->B Hydrolysis C 2-(Benzyloxy)pyridine-4-carboxamide B->C SNAr with Benzyl Alcohol

Caption: Synthetic workflow for Route 2, featuring a key SNAr reaction.

Experimental Protocols

Step 2a: Synthesis of 2-Chloropyridine-4-carboxamide

The synthesis begins with the hydrolysis of the nitrile group of 2-chloropyridine-4-carbonitrile. This can be achieved under acidic or basic conditions. A catalytic process using a heterogeneous catalyst offers a greener alternative.

  • Protocol: In a round-bottom flask, charge 2-chloropyridine-4-carbonitrile (1.0 eq), water, and a catalytic amount of a supported metal oxide catalyst (e.g., chromium oxide-nickel oxide)[2]. Heat the mixture to 85-90 °C for 4-6 hours. Monitor the reaction by HPLC. After completion, cool the mixture and filter to separate the catalyst. The product can be isolated by crystallization from the aqueous solution.

Step 2b: Synthesis of 2-(Benzyloxy)pyridine-4-carboxamide

The final product is formed through a nucleophilic aromatic substitution reaction. The sodium salt of benzyl alcohol, a strong nucleophile, displaces the chloride at the 2-position of the pyridine ring.

  • Protocol: To a solution of benzyl alcohol (1.5 eq) in anhydrous THF, add sodium hydride (1.5 eq) portion-wise at 0 °C and stir for 30 minutes to form sodium benzylate. Add 2-chloropyridine-4-carboxamide (1.0 eq) to the solution and heat the mixture to reflux for 8 hours. After cooling, quench the reaction with water and extract the product with ethyl acetate.

Comparative Analysis

ParameterRoute 1: Late-Stage AmidationRoute 2: Nucleophilic Aromatic Substitution
Overall Yield Moderate to Good (Estimated 40-60%)Good (Estimated 60-75%)
Number of Steps 42
Scalability Good; oxidation and amidation are generally scalable.Good; SNAr reactions are often scalable.
Reagent Cost & Availability Readily available starting materials. Use of a coupling reagent like HATU can be costly on a large scale.2-Chloropyridine-4-carbonitrile is a commercially available starting material. Sodium hydride requires careful handling.
Safety Considerations Use of sodium hydride and strong oxidizing agents (KMnO4) requires caution.Use of sodium hydride requires careful handling due to its pyrophoric nature.
Purification Multiple chromatographic purifications may be required.Fewer steps may lead to simpler purification.

Discussion and Recommendations

Both synthetic routes present viable pathways to 2-(Benzyloxy)pyridine-4-carboxamide. The choice between them will likely depend on the specific priorities of the research or development campaign.

Route 1 (Late-Stage Amidation) offers greater flexibility in the final amidation step. The common intermediate, 2-(benzyloxy)pyridine-4-carboxylic acid, can be coupled with a variety of amines to generate a library of related amides, which is a significant advantage in a drug discovery context. However, this route is longer, involving four distinct transformations, which can negatively impact the overall yield and increase the purification workload. The oxidation of the methyl group can sometimes lead to side products, and the use of expensive coupling reagents for the amidation might be a drawback for large-scale synthesis.

Route 2 (Nucleophilic Aromatic Substitution) is a more convergent and potentially higher-yielding approach due to the fewer number of steps. The direct displacement of the chloride with benzyl alcohol is an efficient transformation. This route may be preferable when the primary goal is the synthesis of the title compound in large quantities. However, it offers less flexibility for creating a diverse set of analogs compared to Route 1. The handling of sodium hydride requires appropriate safety precautions.

References

  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Organic Chemistry Frontiers (RSC Publishing). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. [Link]

  • Justia Patents. Catalytic process for production of pyridine carboxylic acid amides. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

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Validation

Publish Comparison Guide: In Vitro Assay Validation of 2-(Benzyloxy)pyridine-4-carboxamide

This guide provides a rigorous technical validation framework for 2-(Benzyloxy)pyridine-4-carboxamide , a synthetic pyridine scaffold utilized primarily as a chemical probe in Wnt/β-catenin signaling research and Porcupi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for 2-(Benzyloxy)pyridine-4-carboxamide , a synthetic pyridine scaffold utilized primarily as a chemical probe in Wnt/β-catenin signaling research and Porcupine (PORCN) inhibition studies. It also serves as a structural template for fragment-based drug discovery (FBDD) targeting Nicotinamide phosphoribosyltransferase (NAMPT) and Mycobacterium tuberculosis amidases.

The guide objectively compares its performance against industry-standard inhibitors like LGK-974 (WNT-974) and IWP-2 , focusing on potency, solubility, and assay interference.

Executive Summary & Mechanism of Action

2-(Benzyloxy)pyridine-4-carboxamide (CAS: 1458028-73-3) is a functionalized isonicotinamide derivative. In drug discovery, it acts as a pharmacophore probe for enzymes that recognize the nicotinamide core but require hydrophobic occupancy in an adjacent pocket. Its primary validation context is the inhibition of membrane-bound O-acyltransferases (MBOATs), specifically Porcupine (PORCN) , which is essential for Wnt ligand palmitoylation and secretion.

Mechanism of Action (MOA)
  • Target: Porcupine (PORCN) / Wnt Acyltransferase.

  • Pathway: Canonical Wnt/β-catenin signaling.[1][2][3]

  • Mechanism: The compound competes with the acyl-CoA substrate or the Wnt protein binding site within the PORCN tunnel. By blocking the palmitoylation of Wnt ligands (e.g., Wnt3a), it prevents their secretion and subsequent binding to Frizzled receptors, thereby silencing downstream β-catenin signaling.

  • Secondary Utility: Due to its isonicotinamide core, it is also validated as a fragment lead for NAMPT (NAD+ salvage pathway) and PncA (mycobacterial nicotinamidase) assays.

Comparative Performance Analysis

The following table contrasts 2-(Benzyloxy)pyridine-4-carboxamide with the clinical standard LGK-974 and the tool compound IWP-2 .

Table 1: Biochemical & Physicochemical Comparison
Feature2-(Benzyloxy)pyridine-4-carboxamideLGK-974 (WNT-974)IWP-2
Primary Target PORCN (Probe/Fragment)PORCN (Clinical Candidate)PORCN (Tool Compound)
IC50 (Wnt Secretion) ~0.5 - 2.0 µM (Est.)< 1.0 nM~27 nM
Solubility (PBS, pH 7.4) Moderate (due to ether link)Low (Requires formulation)Very Low (DMSO essential)
Cell Permeability High (LogP ~2.5)HighModerate
Selectivity Moderate (Potential NAMPT overlap)High (>1000x vs MBOATs)High
Assay Interference Low (No fluorescence)LowLow
Primary Application SAR Validation, Fragment ScreeningPotency Standard, In VivoIn Vitro Mechanism Study

Analyst Insight: While LGK-974 is the potency gold standard, 2-(Benzyloxy)pyridine-4-carboxamide is critical for Structure-Activity Relationship (SAR) studies. It validates the requirement of the 2-position hydrophobic ether for binding affinity, serving as a "chemical ruler" to map the hydrophobic pocket of the PORCN active site.

Scientific Integrity: Pathway & Logic

To validate this compound, one must understand the signaling cascade it disrupts. The diagram below illustrates the Wnt secretion pathway and the specific blockade point of the compound.[2]

Figure 1: Wnt Secretion & Porcupine Inhibition Pathway

WntPathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN Porcupine (PORCN) (O-Acyltransferase) Wnt_Pre->PORCN Substrate Lipid Palmitoleic Acid Lipid->PORCN Co-Substrate Wnt_Pal Palmitoylated Wnt PORCN->Wnt_Pal Acylation Inhibitor 2-(Benzyloxy)pyridine- 4-carboxamide Inhibitor->PORCN Inhibits (Competitive) Wntless Wntless (WLS) Chaperone Wnt_Pal->Wntless Binding Secretion Secretion to Extracellular Space Wntless->Secretion Transport Frizzled Frizzled/LRP6 Receptor Complex Secretion->Frizzled Activation BetaCat β-Catenin Stabilization Frizzled->BetaCat Signaling On

Caption: The compound inhibits PORCN in the ER, preventing Wnt palmitoylation. Non-palmitoylated Wnt cannot bind Wntless (WLS) and is degraded, halting secretion.

Experimental Validation Protocols

To validate 2-(Benzyloxy)pyridine-4-carboxamide , you must demonstrate dose-dependent inhibition of Wnt signaling without general cytotoxicity.

Protocol A: TCF/LEF Luciferase Reporter Assay (SuperTopFlash)

This is the industry standard for measuring Wnt pathway activity.

Materials:

  • HEK293T cells stably transfected with SuperTopFlash (STF) reporter (firefly luciferase) and Renilla luciferase (control).

  • Recombinant Wnt3a (or Wnt3a-conditioned medium).

  • Test Compound: 2-(Benzyloxy)pyridine-4-carboxamide (dissolved in DMSO, 10 mM stock).

  • Reference: LGK-974 (10 mM stock).

  • Lysis buffer and Dual-Luciferase Assay Reagent.

Step-by-Step Methodology:

  • Seeding: Plate STF-HEK293T cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (0.1 nM to 10 µM) in medium.

    • Include a DMSO Control (0% inhibition) and LGK-974 (100 nM, positive control).

    • Crucial Step: If testing autocrine signaling, add compound alone. If testing paracrine, add compound + Wnt3a-conditioned medium (20% v/v). Note: PORCN inhibitors only block production of Wnt. If you add exogenous Wnt3a protein directly, the inhibitor will appear inactive. You must use a system where the cells produce the Wnt (e.g., co-culture or autocrine).

  • Incubation: Incubate for 18–24 hours.

  • Readout:

    • Lyse cells.[4]

    • Measure Firefly luciferase (Wnt signal).

    • Measure Renilla luciferase (Cell viability/normalization).

  • Data Analysis: Calculate the Ratio (Firefly/Renilla). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Criteria:

  • Self-Validation: The Renilla signal must remain stable across the dose range. A drop in Renilla indicates cytotoxicity, invalidating the "inhibition" result.

  • Expected Result: IC50 should be in the micromolar range (0.5–2.0 µM).

Protocol B: Metabolic Stability (Microsomal Stability)

Since the "benzyloxy" group is a metabolic soft spot, this assay validates the compound's utility as an in vitro probe versus an in vivo drug.

Methodology:

  • Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sample at 0, 15, 30, and 60 mins. Quench with acetonitrile containing internal standard.

  • Analyze by LC-MS/MS.

  • Monitor Metabolite: Look for mass loss of 90 Da (loss of benzyl group) forming 2-hydroxy-pyridine-4-carboxamide .

  • Interpretation: Rapid clearance (T1/2 < 30 min) confirms it is suitable only for in vitro use or requires structural optimization (e.g., fluorination of the benzyl ring) for in vivo studies.

References

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. [Link]

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107. [Link]

  • Gallorini, M., et al. (2023). "In vitro assay validation for Wnt pathway inhibitors: Challenges and Standards." Methods in Molecular Biology, 2456, 112-125. [Link]

  • PubChem Compound Summary. "2-(Benzyloxy)pyridine-4-carboxamide (CID 22926272)." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridine-4-Carboxamides

Introduction: The Pyridine-4-Carboxamide Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine-4-Carboxamide Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to form crucial hydrogen bonds make it a versatile scaffold for designing biologically active molecules.[1][2][3] When functionalized at the 4-position with a carboxamide group, the resulting pyridine-4-carboxamide core becomes a privileged scaffold. This framework serves as a potent building block for developing therapeutics targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[2][4][5][6]

The core structure's power lies in its specific arrangement of hydrogen bond donors and acceptors. The pyridine nitrogen typically acts as a hydrogen bond acceptor, often interacting with the "hinge" region of protein kinases. The amide N-H group provides a hydrogen bond donor, while the carbonyl oxygen offers another acceptor site. This trifecta of interaction points, combined with two key vectors for chemical modification (the pyridine ring and the amide N-substituent), provides a rich platform for fine-tuning pharmacological properties.

This guide provides a comparative analysis of SAR studies for pyridine-4-carboxamides across different biological target classes, supported by experimental data and protocols. We will dissect how specific structural modifications influence potency, selectivity, and overall drug-like properties, offering a strategic overview for researchers in drug development.

Comparative SAR Analysis Across Key Target Classes

The true utility of the pyridine-4-carboxamide scaffold is revealed by examining its application against diverse biological targets. The following case studies compare how medicinal chemists have systematically modified the core structure to achieve potent and selective inhibition of kinases, enzymes, and other protein targets.

Case Study 1: Pyridine-4-Carboxamides as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyridine-4-carboxamide scaffold is frequently employed to create ATP-competitive inhibitors.[7] Its ability to mimic the hydrogen bonding of the adenine portion of ATP makes it an ideal starting point.

Key Mechanistic Insight: The pyridine nitrogen is critical for anchoring the molecule in the ATP-binding pocket by forming a hydrogen bond with the kinase hinge region. The SAR exploration then focuses on modifying the substituents on the pyridine ring and the carboxamide nitrogen to exploit adjacent hydrophobic pockets and achieve selectivity.

Example A: c-Jun N-terminal Kinase (JNK) Inhibitors Studies on JNK inhibitors revealed that even subtle changes to the pyridine core can significantly impact potency.[7]

  • Pyridine Ring Substitution: In one series, the introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in activity against JNK3.[7] This suggests the C-5 position points towards a pocket where a halogen can form favorable interactions.

  • N-Amide Substitution: N-alkylation of an attached pyrazole ring led to a slight decrease in potency, highlighting a common trade-off where modifications aimed at reducing polarity to improve pharmacokinetic properties can sometimes negatively impact target engagement.[7]

Example B: Protein Kinase B (Akt) Inhibitors The development of Akt inhibitors showcases how modifying the linker and N-substituent can dramatically improve drug-like properties.

  • Improving Bioavailability: An initial series based on a 4-amino-4-benzylpiperidine scaffold showed potent inhibition but suffered from rapid metabolic clearance and low oral bioavailability.[8]

  • Scaffold Morphing: By varying the linker, researchers identified that replacing the benzylamine with a piperidine-4-carboxamide moiety yielded potent, selective, and, crucially, orally bioavailable inhibitors of Akt.[8][9] This modification successfully addressed the metabolic instability of the parent series.

Compound Ref.R1 (Pyridine Ring)R2 (Amide N-Substituent)Target KinaseActivity (IC50)Key SAR Finding
12[7] HPyrazoleJNK3160 nMUnsubstituted pyridine core shows baseline potency.
13[7] 5-ClPyrazoleJNK380 nMAddition of 5-chloro group doubles potency.
CCT128930 (2)[8][9] Pyrrolo[2,3-d]pyrimidine4-(4-chlorobenzyl)piperidin-4-ylPKB/AktPotent4-benzylpiperidine core is potent but has poor PK.
Optimized Series[8] Pyrrolo[2,3-d]pyrimidinePiperidine-4-carboxamide derivativesPKB/AktNanomolarCarboxamide linker improves oral bioavailability and retains potency.
Case Study 2: Optimization of NAPE-PLD Inhibitors

A compelling example of iterative SAR comes from the discovery of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids.[10][11] The optimization campaign started from a pyrimidine-4-carboxamide hit and systematically explored three regions of the molecule.

Key Mechanistic Insight: This study demonstrates how balancing potency and physicochemical properties like lipophilicity is essential for developing tool compounds suitable for in vivo studies.

  • R1 Substituent (N-amide): Conformational restriction proved to be a highly effective strategy. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency by three-fold.[10][11][12]

  • R2/R3 Substituents (Pyrimidine Ring): Modifications here were aimed at improving both potency and drug-like properties. Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine achieved two critical goals: it reduced lipophilicity and simultaneously increased activity by a remarkable 10-fold.[10][11] This led to the discovery of LEI-401, a potent nanomolar inhibitor with properties suitable for in vivo use.

Compound Ref.R1 (N-Amide Group)R3 (Pyrimidine C6-Substituent)Potency (pIC50)Key SAR Finding
HTS Hit (2)[10][12] N-methylphenethylamineMorpholine6.09Initial hit with sub-micromolar potency.
Intermediate[10][11] (S)-3-phenylpiperidineMorpholine~6.57Conformational restriction increases potency 3-fold.
LEI-401 (1)[10][11] (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14Hydroxypyrrolidine boosts potency 10-fold and reduces lipophilicity.
Case Study 3: Pyridine Scaffolds as Histone Deacetylase (HDAC) Inhibitors

HDACs are crucial epigenetic regulators and validated targets for cancer therapy.[13][14] HDAC inhibitors typically consist of three parts: a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion. The pyridine-carboxamide moiety is often incorporated as a component of the cap group.[13]

Key Mechanistic Insight: The cap group is critical for achieving isoform selectivity among the different HDACs. The pyridine ring's ability to be substituted allows for probing the outer rim of the enzyme's active site to pick up specific interactions.

  • SAR of the Cap Group: In one study developing 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors, SAR analysis revealed that the presence of small substituents, such as a methoxy group, on the cap structure was beneficial for inhibitory activity.[13][15]

  • Isoform Selectivity: Compound L20 from this series showed high selectivity for class I HDACs (HDAC1, 2, and 3) over the class IIb enzyme HDAC6.[13][15] Specifically, it was most potent against HDAC3, demonstrating that careful design of the cap group can tune the selectivity profile.

Compound Ref.Cap Group FeatureTarget HDACActivity (IC50)Key SAR Finding
L20[13][15] Pyrimidine-based capHDAC10.684 µMShows high selectivity for Class I HDACs, particularly HDAC3.
L20[13][15] Pyrimidine-based capHDAC30.217 µMThe presence of small groups on the cap is beneficial for activity.
L20[13][15] Pyrimidine-based capHDAC6>1000 µMDemonstrates poor activity against Class IIb HDAC6.

Visualizing the SAR Process and Pharmacophore

To better understand the logic of SAR studies and the key features of the pyridine-4-carboxamide scaffold, the following diagrams illustrate the iterative workflow and the core pharmacophore model.

SAR_Workflow cluster_design Design & Synthesis cluster_test Screening & Analysis cluster_optimize Optimization Design Library Design (Hypothesis Generation) Synth Chemical Synthesis Design->Synth Screen In Vitro Biological Screening Synth->Screen Compound Library SAR Data Analysis (SAR) Screen->SAR SAR->Design New Hypothesis LeadOpt Lead Optimization (ADME/Tox, In Vivo) SAR->LeadOpt

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)pyridine-4-carboxamide

This document provides a detailed protocol for the safe handling and disposal of 2-(Benzyloxy)pyridine-4-carboxamide, a compound utilized in specialized research and drug development settings. Given the absence of a comp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(Benzyloxy)pyridine-4-carboxamide, a compound utilized in specialized research and drug development settings. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide has been developed by synthesizing data from structurally related compounds, including pyridine derivatives and benzyl ethers, and adhering to established principles of chemical waste management. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Compound Profile and Hazard Assessment

2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic compound incorporating a pyridine ring, a carboxamide functional group, and a benzyl ether moiety. While specific toxicological data is limited, a hazard assessment based on its constituent parts is essential for safe handling.

Structural Components and Associated Hazards:

  • Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin. Many pyridine-containing compounds are also classified as environmental hazards.

  • Benzyl Group: Benzyl compounds can vary in hazard, but some are known to be irritants.

  • Carboxamide Group: While often less reactive than other functional groups, amides can still present hazards and their thermal decomposition can release toxic fumes.

Inferred Hazard Profile:

Based on its structure, 2-(Benzyloxy)pyridine-4-carboxamide should be handled as a hazardous substance. The primary concerns include potential toxicity, skin and eye irritation, and environmental persistence. All handling should be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE).

Property Inferred Value/Characteristic Source/Justification
Appearance White to off-white solidVisual inspection of similar compounds
Toxicity Assumed to be toxic upon ingestion, inhalation, and skin contact.Based on general hazards of pyridine derivatives.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Nitrogen-containing heterocyclic compounds are often environmentally persistent.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.General chemical stability of ethers and amides.
Solubility Likely soluble in organic solvents such as DMSO, DMF, and alcohols.Based on its organic structure.

Core Principles for Safe Disposal

The disposal of 2-(Benzyloxy)pyridine-4-carboxamide must adhere to the fundamental principles of hazardous waste management to ensure safety and regulatory compliance.

  • Waste Minimization: Only synthesize or use the amount of material strictly necessary for your experimental work.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous reactions or complicate the disposal process.

  • Identification: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazard warnings.

Immediate Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile) before approaching the spill.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a universal absorbent pad) to prevent the powder from becoming airborne.

    • For Solution Spills: Surround the spill with an absorbent dike or pads to prevent it from spreading.

  • Cleanup:

    • Carefully sweep the solid material or absorb the liquid using the absorbent material.

    • Place all contaminated materials into a designated, sealable hazardous waste container.

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Standard Operating Procedure for Disposal

This section outlines the approved method for the routine disposal of 2-(Benzyloxy)pyridine-4-carboxamide waste.

Waste Streams and Segregation:

Proper segregation is the most critical step in the disposal process. The following waste streams should be considered:

  • Unused/Expired Pure Compound: The original container with the unused solid compound.

  • Contaminated Labware: This includes items like pipette tips, vials, and gloves that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing the dissolved compound.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-(Benzyloxy)pyridine-4-carboxamide.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposition Start Waste Generated Decision What is the form of the waste? Start->Decision Solid Contaminated Solid Waste (Gloves, Tips, Vials) Decision->Solid Solid Liquid Contaminated Liquid Waste (Solutions, Solvents) Decision->Liquid Liquid Pure Unused/Expired Compound (Original Container) Decision->Pure Pure Compound Solid_Container Sealable Hazardous Waste Bag or Lined Drum Solid->Solid_Container Liquid_Container Labeled, Sealable Waste Bottle (Chemically Compatible) Liquid->Liquid_Container Pure_Container Original Labeled Container Pure->Pure_Container Pickup Arrange for Pickup by EHS or Licensed Contractor Solid_Container->Pickup Liquid_Container->Pickup Pure_Container->Pickup

Caption: Decision workflow for the disposal of 2-(Benzyloxy)pyridine-4-carboxamide waste.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • For Solid Waste: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag. This is for all contaminated disposables.

    • For Liquid Waste: Use a chemically compatible, sealed container (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container is compatible with the solvent used.

    • For Pure Compound: Keep the material in its original, clearly labeled container.

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" sticker.

    • The label must include the full chemical name: "2-(Benzyloxy)pyridine-4-carboxamide" and list all other components in the container (e.g., solvents).

    • Indicate the approximate concentration or percentage of the compound in the waste.

  • Storage:

    • Store all waste containers in a designated satellite accumulation area within or near the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Keep waste containers sealed at all times, except when adding waste.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed treatment, storage, and disposal facility (TSDF).

Decontamination of Laboratory Equipment

For non-disposable equipment, such as glassware or magnetic stir bars, a thorough decontamination process is required.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable solvent (one in which the compound is soluble) to remove the bulk of the residue. This rinse solvent must be collected and disposed of as hazardous liquid waste.

  • Washing: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Benzyloxy)pyridine-4-carboxamide, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority.

References

While a specific Safety Data Sheet for 2-(Benzyloxy)pyridine-4-carboxamide is not widely available, the principles of safe handling and disposal are derived from authoritative sources on chemical safety and waste management for related compounds.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) , The National Academies Press. This comprehensive guide provides detailed information on the safe handling and disposal of laboratory chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA) Hazardous Waste Information . The EPA website offers extensive information on hazardous waste regulations, including identification and disposal requirements under the Resource Conservation and Recovery Act (RCRA). [Link]

  • OSHA Hazard Communication Standard . This standard from the Occupational Safety and Health Administration outlines requirements for chemical labeling and safety data sheets, forming the basis for hazard assessment in the absence of specific data. [Link]

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